3-(Methoxycarbonyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
3-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOUIALODEQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947951 | |
| Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-39-5 | |
| Record name | 1, monomethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
CAS Number: 25090-39-5
This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a dicarboxylic acid monoester with significant potential as a building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Physicochemical Properties
This compound, also known as cyclohexane-1,3-dicarboxylic acid monomethyl ester, is a nine-carbon organic compound featuring both a carboxylic acid and a methyl ester functional group attached to a cyclohexane ring. The relative orientation of these two functional groups can be either cis or trans, leading to two distinct diastereomers.
A summary of its key physicochemical properties is presented in the table below. Note that some of these properties are computed due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| CAS Number | 25090-39-5 | PubChem |
| Molecular Formula | C₉H₁₄O₄ | PubChem |
| Molecular Weight | 186.20 g/mol | PubChem |
| IUPAC Name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | PubChem |
| Synonyms | Cyclohexane-1,3-dicarboxylic acid monomethyl ester, 3-Carbomethoxycyclohexanecarboxylic acid | PubChem |
| XLogP3-AA (Computed) | 1 | PubChem |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem |
| Rotatable Bond Count (Computed) | 3 | PubChem |
| Exact Mass (Computed) | 186.08920892 Da | PubChem |
| Topological Polar Surface Area (Computed) | 63.6 Ų | PubChem |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the partial hydrolysis of the corresponding diester, dimethyl 1,3-cyclohexanedicarboxylate. This method allows for the selective cleavage of one ester group to yield the desired monoester. The synthesis can be performed under either acidic or basic conditions.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Base-Catalyzed Monohydrolysis of Dimethyl 1,3-cyclohexanedicarboxylate
This protocol is based on established procedures for the selective monohydrolysis of dicarboxylic acid esters.
Materials:
-
Dimethyl 1,3-cyclohexanedicarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (or a suitable alcohol/water mixture)
-
Hydrochloric acid (HCl), concentrated or 1M solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of dimethyl 1,3-cyclohexanedicarboxylate in methanol.
-
Addition of Base: To this solution, add a solution of 1.0 to 1.2 equivalents of potassium hydroxide in methanol dropwise at room temperature. The use of a slight excess of the diester can help to minimize the formation of the dicarboxylic acid.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the formation of the monoester and diacid.
-
Solvent Removal: Once the reaction is deemed complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2-3. The product, this compound, should precipitate out of the solution if it is a solid, or it may form an oil.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or another suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. However, based on the known spectra of similar compounds, such as cis-1,3-cyclohexanedicarboxylic acid, the following characteristic signals can be expected.
Expected ¹H NMR Signals:
-
A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.
-
A complex series of multiplets for the cyclohexane ring protons between 1.2 and 2.8 ppm. The chemical shifts and coupling constants of these protons will be highly dependent on the cis or trans stereochemistry of the substituents.
Expected ¹³C NMR Signals:
-
A signal for the ester carbonyl carbon around 175 ppm.
-
A signal for the carboxylic acid carbonyl carbon around 180 ppm.
-
A signal for the methyl ester carbon (-OCH₃) around 52 ppm.
-
Multiple signals for the sp³ hybridized carbons of the cyclohexane ring between 20 and 50 ppm.
Applications in Drug Discovery and Organic Synthesis
While specific biological activities of this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and drug development.
Role as a Pharmaceutical Intermediate
Cyclohexane rings are common scaffolds in pharmaceutical agents, providing a three-dimensional structure that can orient functional groups in precise spatial arrangements for optimal interaction with biological targets. Dicarboxylic acid monoesters like the title compound are versatile intermediates for several reasons:
-
Orthogonal Reactivity: The presence of both a carboxylic acid and an ester allows for selective chemical modifications. For instance, the carboxylic acid can be converted to an amide, while the ester remains intact, or vice versa.
-
Scaffold for Further Elaboration: This molecule serves as a foundational building block for the synthesis of more complex molecules. The cyclohexane core can be further functionalized, and the acid and ester groups can be used to link to other molecular fragments.
-
Bioisosteric Replacement: Cyclohexane rings are often used as non-aromatic bioisosteres for phenyl rings in drug design to improve properties such as solubility, metabolic stability, and to explore new intellectual property space.
Logical Relationship in Drug Development
Caption: Role of this compound in a lead optimization workflow.
Safety and Handling
Conclusion
This compound is a valuable chemical intermediate with considerable potential in organic synthesis and drug discovery. Its bifunctional nature and the presence of a conformationally rich cyclohexane scaffold make it an attractive building block for the creation of complex molecular architectures. While further research is needed to fully characterize its properties and explore its biological activities, the synthetic methodologies and potential applications outlined in this guide provide a solid foundation for its use in research and development.
An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-(methoxycarbonyl)cyclohexanecarboxylic acid. Due to a lack of available experimental data for this specific compound, this guide presents computed data for its cis and trans isomers, alongside established experimental protocols for determining these properties. This information is intended to support research, drug development, and quality control activities.
Computed Physical and Chemical Properties
The physical properties of the cis and trans isomers of this compound have been estimated through computational models. These values, sourced from the PubChem database, provide a foundational understanding of the compound's characteristics.[1][2] It is important to note that these are predicted values and should be confirmed by experimental analysis.
Table 1: Computed Physical Properties of this compound Isomers
| Property | cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | Reference |
| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄ | [1][2] |
| Molecular Weight | 186.20 g/mol | 186.20 g/mol | [1][2] |
| Exact Mass | 186.08920892 Da | 186.08920892 Da | [1][2] |
| Topological Polar Surface Area | 63.6 Ų | 63.6 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [1][2] |
| Rotatable Bond Count | 3 | 3 | [1][2] |
Note: The properties listed are computationally derived and have not been experimentally verified.
Experimental Data of a Positional Isomer
Table 2: Experimental Melting Point of a Positional Isomer
| Compound | Melting Point |
| trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | 126.0 - 130.0 °C |
Standardized Experimental Protocols
For researchers seeking to determine the physical properties of this compound experimentally, the following are detailed methodologies for key experiments, based on internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination
The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered substance is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus with a heated block or an oil bath (e.g., Thiele tube) is used. The apparatus should allow for controlled heating and clear observation of the sample.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.
-
Purity Check: A narrow melting range (typically < 2 °C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.
Boiling Point Determination
The boiling point is determined for liquid substances at atmospheric pressure.
Methodology (OECD Guideline 103):
This guideline outlines several methods, including the ebulliometer, dynamic, and distillation methods. The choice of method depends on the required accuracy and the amount of substance available.
-
Ebulliometer Method: An ebulliometer equipped with a thermometer or thermocouple is used to measure the boiling point under equilibrium conditions. This method is highly accurate.
-
Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the ambient pressure.
-
Distillation Method: The substance is distilled, and the temperature of the vapor is measured. This method is suitable for determining the boiling range of mixtures.
For all methods, the atmospheric pressure must be recorded at the time of the measurement and the boiling point corrected to standard pressure (101.325 kPa) if necessary.
Density Determination
The density of a solid can be determined using several techniques.
Methodology (Pycnometer Method):
-
The mass of a clean, dry pycnometer (a flask of a specific volume) is determined.
-
The pycnometer is filled with a liquid of known density in which the test substance is insoluble, and the total mass is measured.
-
A weighed amount of the solid test substance is added to the empty pycnometer.
-
The pycnometer containing the solid is then filled with the same liquid, and the total mass is determined.
-
The density of the solid is calculated from the mass of the substance and the mass (and therefore volume) of the displaced liquid.
Water Solubility Determination
Water solubility is a key parameter for drug development and environmental fate assessment.
Methodology (OECD Guideline 105):
Two primary methods are recommended depending on the expected solubility:
-
Flask Method (for solubilities > 10⁻² g/L):
-
An excess of the test substance is added to a flask containing purified water.
-
The flask is agitated at a controlled temperature until equilibrium is reached.
-
The solution is then centrifuged or filtered to remove undissolved substance.
-
The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC, or titration).
-
-
Column Elution Method (for solubilities < 10⁻² g/L):
-
The test substance is coated onto an inert support material and packed into a column.
-
Water is passed through the column at a slow, constant rate.
-
The concentration of the substance in the eluted water is measured over time until a plateau is reached, indicating saturation.
-
Workflow for Physical Property Characterization
The determination of the physical properties of a new chemical entity follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for the physical characterization of a new chemical substance.
References
An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, stereoisomerism, and typical reactivity, offering valuable insights for its application in research and drug discovery.
Chemical Identity and Properties
This compound is a dicarboxylic acid monoester derivative of cyclohexane. Its structure features a cyclohexane ring substituted with a carboxylic acid group and a methoxycarbonyl group at positions 1 and 3, respectively.
Chemical Structure
The structural formula of this compound is presented below. The molecule's stereochemistry is a critical aspect, as the substituents at positions 1 and 3 can be arranged in either a cis or trans configuration relative to the cyclohexane ring. This leads to the existence of different diastereomers, each with unique spatial arrangements and potentially distinct biological activities.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Reference |
| IUPAC Name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.20 g/mol | [1] |
| CAS Number | 25090-39-5 (mixture of diastereomers) | [1] |
| Appearance | Solid | |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 63.6 Ų | [1][3][4][5] |
Stereoisomerism
The presence of two chiral centers at the C1 and C3 positions of the cyclohexane ring means that this compound can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers of each other and constitute the trans diastereomer. Similarly, the (1R,3S) and (1S,3R) isomers are enantiomers and make up the cis diastereomer.
The specific stereoisomer used in a synthesis can have a profound impact on the stereochemistry and, consequently, the biological activity of the final product. Therefore, careful selection and characterization of the starting material are paramount in drug development.
| Stereoisomer | CAS Number |
| (cis)-isomer | |
| (trans)-isomer | |
| (1S,3R)-isomer | 733742-58-0 |
| (1R,3S)-isomer | 227783-07-5 |
Synthesis and Reactivity
Synthetic Approach
A common method for the synthesis of this compound involves the selective hydrolysis of a corresponding diester, such as dimethyl cyclohexane-1,3-dicarboxylate. This reaction is typically carried out under basic conditions, for example, using one equivalent of potassium hydroxide in methanol, followed by an acidic workup. The controlled stoichiometry of the base is crucial to favor the mono-hydrolysis over the formation of the dicarboxylic acid.
Caption: A generalized workflow for the synthesis of the target compound.
Chemical Reactivity
This compound possesses two key functional groups that dictate its reactivity: a carboxylic acid and a methyl ester.
-
Carboxylic Acid Group: This group can undergo a variety of transformations common to carboxylic acids, including:
-
Esterification: Reaction with an alcohol under acidic conditions to form a diester.
-
Amide Formation: Coupling with an amine, often facilitated by a coupling agent (e.g., DCC, EDC), to yield an amide.
-
Reduction: Conversion to an alcohol using a reducing agent like lithium aluminum hydride.
-
Acid Halide Formation: Reaction with thionyl chloride or oxalyl chloride to produce an acid chloride, a highly reactive intermediate.
-
-
Methyl Ester Group: The ester functionality can be:
-
Hydrolyzed: Cleaved back to a carboxylic acid under either acidic or basic conditions.
-
Transesterified: Reacted with another alcohol in the presence of an acid or base catalyst to form a different ester.
-
Reduced: Converted to an alcohol using a strong reducing agent.
-
Aminated: Reacted with an amine to form an amide, although this is generally less facile than from the carboxylic acid.
-
The differential reactivity of the carboxylic acid and the ester can be exploited for selective chemical modifications, making this molecule a versatile scaffold in multi-step syntheses.
Experimental Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the cyclohexane ring protons. A singlet for the methoxy protons (-OCH₃) would likely appear around 3.7 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically in the region of 10-13 ppm.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), typically in the range of 170-180 ppm. The methoxy carbon would be expected around 52 ppm. The signals for the cyclohexane ring carbons would appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to show characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid dimer around 1710 cm⁻¹.
-
A strong C=O stretching band for the ester group around 1735 cm⁻¹.
-
C-O stretching bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 186 would be expected. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the carboxylic acid group (-COOH, m/z 45), or the methoxycarbonyl group (-COOCH₃, m/z 59).
Applications in Drug Development
This compound and its stereoisomers are valuable building blocks in the synthesis of pharmaceutically active compounds. The cyclohexane scaffold provides a rigid and three-dimensional framework that can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The presence of two modifiable functional groups allows for the straightforward introduction of diversity and the construction of more complex molecular architectures.
Caption: Role of the title compound in a typical drug discovery workflow.
Safety Information
This compound is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, coupled with the presence of two differentially reactive functional groups, allows for the creation of diverse and complex molecules. A thorough understanding of its properties, stereochemistry, and reactivity is essential for its effective utilization in the development of novel therapeutics and other advanced materials.
References
- 1. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 84545-00-6 | 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a dicarboxylic acid monoester, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural isomers, cis and trans, offer distinct three-dimensional arrangements of the carboxylic acid and methoxycarbonyl groups, which can be pivotal in defining the pharmacological profile of a target molecule. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, stereoselective synthesis, and its application as a key intermediate in the development of therapeutic agents, with a focus on Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors.
Nomenclature and Physicochemical Properties
The IUPAC name for this compound is 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid . It is also commonly referred to as cyclohexane-1,3-dicarboxylic acid monomethyl ester.[1] The properties of the cis and trans isomers can vary, influencing their reactivity and suitability for different synthetic pathways.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| CAS Number (mixture) | 25090-39-5 | [1] |
| Boiling Point | 303.1 °C at 760 mmHg | [2] |
| Density | 1.191 g/cm³ | [2] |
| Flash Point | 118.3 °C | [2] |
Stereoselective Synthesis: Experimental Protocols
The stereochemistry of the 1,3-disubstituted cyclohexane ring is critical in the design of bioactive molecules. Therefore, stereoselective synthesis of the cis and trans isomers of this compound is of significant interest. The following protocols are based on established methodologies for the preparation of cyclohexane-1,3-dicarboxylic acid monoesters.
Synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
The synthesis of the cis isomer can be achieved through the hydrolysis of the corresponding diester or via the opening of a cyclic anhydride. One common approach involves the enzymatic hydrolysis of a dialkyl ester, which can provide high enantiomeric purity.
Protocol: Enzymatic Hydrolysis of Dimethyl cis-1,3-cyclohexanedicarboxylate
This method utilizes a lipase to selectively hydrolyze one of the ester groups of the cis-diester.
-
Preparation of the Substrate: Dimethyl cis-1,3-cyclohexanedicarboxylate is prepared by the hydrogenation of dimethyl isophthalate followed by separation of the cis isomer.
-
Enzymatic Reaction:
-
Suspend dimethyl cis-1,3-cyclohexanedicarboxylate in a pH 7 phosphate buffer.
-
Add a lipase, for example, from Pseudomonas cepacia (Lipase PS-30), to the mixture.
-
Shake the reaction vial at room temperature for 24-48 hours, monitoring the conversion by gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude monoester.
-
Purify the product by column chromatography on silica gel to obtain the optically active cis-1,3-cyclohexanedicarboxylic acid monoester.[3]
-
Synthesis of trans-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
The trans isomer is often prepared through chemical hydrolysis methods, where thermodynamic control can favor the more stable trans configuration.
Protocol: Base-Catalyzed Hydrolysis of Dimethyl trans-1,3-cyclohexanedicarboxylate
This protocol involves the partial hydrolysis of the trans-diester using a stoichiometric amount of base.
-
Preparation of the Substrate: Dimethyl trans-1,3-cyclohexanedicarboxylate is obtained from the mixture of isomers from the hydrogenation of dimethyl isophthalate.
-
Hydrolysis Reaction:
-
Dissolve dimethyl trans-1,3-cyclohexanedicarboxylate in methanol.
-
Add a solution of one equivalent of potassium hydroxide in methanol dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting diester is consumed.
-
-
Work-up and Purification:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted diester.
-
Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid, leading to the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield trans-3-(methoxycarbonyl)cyclohexanecarboxylic acid.
-
Application in Drug Discovery: Intermediate for DGAT1 Inhibitors
Cyclohexanecarboxylic acid derivatives are key components in the development of inhibitors for Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a critical role in the final step of triglyceride synthesis.[4][5][6] DGAT1 inhibitors are being investigated as potential therapeutics for obesity and type 2 diabetes. The cyclohexane scaffold provides a rigid framework for orienting the necessary pharmacophoric groups for effective binding to the enzyme.
The general synthetic approach involves coupling the this compound with a suitable amine-containing fragment to form an amide bond. The choice of the cis or trans isomer can significantly impact the potency and selectivity of the final inhibitor.
Below is a diagram illustrating the logical workflow for the synthesis of a generic DGAT1 inhibitor using this intermediate.
Caption: Synthetic workflow for a DGAT1 inhibitor.
Role of DGAT1 in Metabolic Signaling
DGAT1 is a key enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the final step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. The activity of DGAT1 is crucial for fat storage in adipose tissue, lipid absorption in the intestine, and the secretion of very-low-density lipoproteins (VLDL) from the liver. Inhibition of DGAT1 is a therapeutic strategy to reduce triglyceride levels and combat metabolic disorders.
The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and its impact on related metabolic pathways.
Caption: Role of DGAT1 in triglyceride synthesis.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with particular importance in the field of drug discovery. The ability to stereoselectively synthesize its cis and trans isomers allows for the fine-tuning of molecular properties to optimize biological activity. Its application in the development of DGAT1 inhibitors highlights its relevance in addressing prevalent metabolic diseases. A thorough understanding of its synthesis and properties is essential for researchers and scientists working on the cutting edge of pharmaceutical development.
References
- 1. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a molecule with potential applications in organic synthesis and medicinal chemistry. Due to the presence of two stereocenters at positions 1 and 3 of the cyclohexane ring, this compound exists as four distinct stereoisomers: two pairs of enantiomers, one with a cis configuration and the other with a trans configuration. Understanding the synthesis, separation, and distinct properties of each stereoisomer is crucial for their application in stereospecific synthesis and drug discovery.
Stereoisomers of this compound
The four stereoisomers are:
-
(1R,3S)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (cis enantiomer)
-
(1S,3R)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (cis enantiomer)
-
(1R,3R)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (trans enantiomer)
-
(1S,3S)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (trans enantiomer)
The cis isomers have the carboxyl and methoxycarbonyl groups on the same side of the cyclohexane ring, while the trans isomers have them on opposite sides. Each diastereomeric pair (cis and trans) exists as a racemic mixture of two enantiomers.
Quantitative Data
The following table summarizes key quantitative data for the stereoisomers of this compound. It is important to note that while data for the general and cis forms are available, specific experimental values for the separated trans and individual enantiomers are not widely published. The data presented here are based on available information and estimations from analogous compounds.
| Property | General (Mixture) | cis-(±)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | trans-(±)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (Estimated) | Individual Enantiomers (Estimated) |
| Molecular Formula | C₉H₁₄O₄[1][2] | C₉H₁₄O₄[2] | C₉H₁₄O₄ | C₉H₁₄O₄ |
| Molecular Weight | 186.20 g/mol [1][2] | 186.20 g/mol [2] | 186.20 g/mol | 186.20 g/mol |
| CAS Number | 25090-39-5[1] | 733742-58-0[2] | Not available | Not available |
| Melting Point (°C) | Data not available for mixture | Data not available | Likely differs from cis isomer | Identical for enantiomers, may form racemic compound with different m.p. |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Optical Rotation ([α]D) | 0 (racemic mixture) | 0 (racemic) | 0 (racemic) | Non-zero, equal and opposite for each pair of enantiomers |
Experimental Protocols
3.1. Synthesis of a Mixture of cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
A common route to this compound is through the partial hydrolysis of dimethyl 1,3-cyclohexanedicarboxylate.
-
Materials: Dimethyl 1,3-cyclohexanedicarboxylate (mixture of cis and trans), potassium hydroxide, methanol, hydrochloric acid, diethyl ether.
-
Procedure:
-
Dissolve dimethyl 1,3-cyclohexanedicarboxylate in methanol.
-
Add a stoichiometric amount (0.5 equivalents) of potassium hydroxide dissolved in methanol dropwise at room temperature to favor mono-hydrolysis.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted diester.
-
Acidify the aqueous layer with cold hydrochloric acid to a pH of 1-2.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a mixture of cis- and trans-3-(methoxycarbonyl)cyclohexanecarboxylic acid.
-
3.2. Separation of cis and trans Diastereomers
The separation of cis and trans diastereomers can often be achieved by fractional crystallization or chromatography.
-
Method 1: Fractional Crystallization
-
Dissolve the mixture of cis and trans isomers in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The less soluble isomer will crystallize out first. Filter the crystals and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the more soluble isomer.
-
Repeat the crystallization process on both the crystalline solid and the residue from the mother liquor to improve purity. The relative solubility of the cis and trans isomers would need to be determined experimentally.
-
-
Method 2: Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the mixture of isomers in a minimal amount of the eluent.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the cis and trans isomers. The separation is based on the different polarities of the two diastereomers.
-
3.3. Chiral Resolution of Enantiomers
The racemic mixtures of the cis and trans isomers can be resolved into their individual enantiomers using chiral resolving agents to form diastereomeric salts, which can then be separated by crystallization.
-
Materials: Racemic cis or trans-3-(methoxycarbonyl)cyclohexanecarboxylic acid, a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine), methanol or ethanol, hydrochloric acid, diethyl ether.
-
Procedure:
-
Dissolve the racemic acid in a suitable solvent like methanol or ethanol.
-
Add 0.5 equivalents of the chiral amine.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly.
-
One of the diastereomeric salts will be less soluble and will crystallize out.
-
Filter the crystals and recrystallize them to improve diastereomeric purity.
-
To recover the enantiomerically enriched acid, treat the diastereomeric salt with hydrochloric acid and extract with diethyl ether.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
-
The enantiomeric excess (ee) of the separated products should be determined using chiral HPLC or by measuring the optical rotation.
-
Logical Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis and separation of the stereoisomers of this compound.
Caption: A logical workflow for the synthesis and separation of the stereoisomers.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways for the stereoisomers of this compound. These molecules are primarily of interest as chiral building blocks for the synthesis of more complex molecules, where the specific stereochemistry is critical for the final product's function. The stereochemical purity of these building blocks can have a profound impact on the biological activity of the target molecules.
References
Spectral Data Analysis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Introduction
This compound (C₉H₁₄O₄, Molecular Weight: 186.20 g/mol ) is a bifunctional organic compound containing both a carboxylic acid and a methyl ester group attached to a cyclohexane ring.[1] The stereochemistry of the substituents (cis or trans) significantly influences its physical and spectral properties. Understanding its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a summary of its key spectral features.
Predicted Spectral Data
Due to the limited availability of experimentally derived public data, the following tables summarize the predicted and typical spectral data for this compound based on the analysis of its functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~3.67 | Singlet | 3H | -OCH₃ |
| ~2.5 - 1.2 | Multiplet | 10H | Cyclohexane ring protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COOH |
| ~175 | -COOCH₃ |
| ~51 | -OCH₃ |
| ~45 - 25 | Cyclohexane ring carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 2950 - 2850 | Strong | C-H stretch (Aliphatic) |
| 1735 | Strong | C=O stretch (Ester) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1300 - 1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 186 | Molecular ion [M]⁺ |
| 171 | Loss of -CH₃ |
| 155 | Loss of -OCH₃ |
| 141 | Loss of -COOH |
| 127 | Loss of -COOCH₃ |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a 45° or 90° pulse width with a relaxation delay of 2-5 seconds.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Thin Film (for solids): Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
The generated ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: A flowchart illustrating the process of spectral data acquisition and analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. The data presented in this guide, although predictive, serves as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, facilitating accurate structural confirmation and further investigation into the chemical properties and applications of this molecule.
References
Solubility of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid in organic solvents
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Solubility Profile of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid and Related Isomers
Executive Summary
This document addresses the solubility of this compound in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases was conducted. The search revealed a significant lack of specific quantitative solubility data for the target compound, this compound. However, qualitative solubility information can be inferred from purification and synthesis procedures described for its structural isomer, 4-(Methoxycarbonyl)cyclohexanecarboxylic acid. This guide summarizes the available qualitative data and presents a general, standardized protocol for the experimental determination of solubility for compounds of this nature.
Physicochemical Properties
Basic physicochemical properties for this compound are available from chemical databases like PubChem.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | PubChem[1] |
| Molecular Weight | 186.20 g/mol | PubChem[1] |
| CAS Number | 25090-39-5 | PubChem[1] |
Solubility Data
No specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents was identified during the literature search.
However, qualitative solubility information for the related isomer, 4-(Methoxycarbonyl)cyclohexanecarboxylic acid , can be derived from procedural descriptions in synthesis literature. This information, while not quantitative, provides useful guidance for solvent selection.
Table 1: Qualitative Solubility of 4-(Methoxycarbonyl)cyclohexanecarboxylic acid
| Solvent | Temperature | Solubility Inference | Rationale / Source |
| Methanol | Reflux | Soluble | Used as a solvent during synthesis.[2] |
| Ether (Diethyl Ether) | Ambient | Soluble | Used as an extraction solvent.[2] |
| Ethyl Acetate | Hot | Soluble | Used as a recrystallization solvent, implying high solubility when hot.[2] |
| Ethyl Acetate | Cold | Sparingly Soluble | Implied by its use for recrystallization, where the compound precipitates upon cooling.[2] |
| Water | 25 °C | Slightly Soluble (11 g/L) | A vendor datasheet provides this specific data point for the 4-isomer.[3] |
| Hexane | Ambient | Sparingly Soluble / Insoluble | Used to wash an aqueous solution to remove organic impurities, suggesting the desired acid remains in the aqueous phase.[3] |
Disclaimer: This data pertains to the 4-isomer and should be used only as an estimation for the 3-isomer. Experimental verification is required.
Standard Experimental Protocol for Solubility Determination
In the absence of a specific published method for the target compound, the following is a detailed, standard protocol for determining the solubility of a solid compound in an organic solvent using the isothermal equilibrium method.
Objective: To determine the equilibrium concentration of a solute in a solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature for several hours to let the excess solid settle. For stable suspensions, centrifugation at the same temperature is recommended to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe to avoid temperature-induced precipitation.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a pre-weighed vial or volumetric flask. This step removes any remaining microscopic solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue.
-
Chromatographic Method: Dilute the filtered sample with a known volume of solvent and analyze its concentration using a pre-calibrated analytical method such as HPLC or GC.
-
-
Calculation: Calculate the solubility using the data obtained. For the gravimetric method, this is the mass of the residue divided by the volume of the solvent. For chromatographic methods, it is the concentration determined from the calibration curve.
Visualization of Experimental Workflow
The logical flow of the standard solubility determination protocol is illustrated below.
Caption: Workflow for isothermal equilibrium solubility determination.
References
Thermal stability of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid
An In-depth Technical Guide to the Thermal Stability of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal stability of chemical compounds is paramount for ensuring safe handling, predicting shelf-life, and designing stable pharmaceutical formulations. This technical guide provides an overview of the known physical properties of this compound and outlines the standard methodologies for assessing its thermal stability.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | PubChem[1] |
| Molecular Weight | 186.20 g/mol | PubChem[1] |
| Melting Point | 29 - 31 °C (84 - 88 °F) | Sigma-Aldrich[2] |
| Boiling Point | 232 - 233 °C (450 - 451 °F) | Sigma-Aldrich[2] |
| Density | 1.033 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich[2] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | Sigma-Aldrich[2] |
Assessment of Thermal Stability: Experimental Protocols
To determine the thermal stability of a compound like this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These methods provide quantitative data on mass loss and thermal events as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at different temperature ranges.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting and expected decomposition temperatures.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
Experimental Workflow for Thermal Stability Assessment
The logical flow of experiments to assess the thermal stability of a compound is crucial for obtaining comprehensive and reliable data.
Caption: Workflow for Thermal Stability Analysis.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound and its isomers are classified with certain hazards.
GHS Hazard Statements:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
Under fire conditions, hazardous decomposition products may be emitted, including toxic fumes.[6] Appropriate personal protective equipment should be worn when handling this compound, especially at elevated temperatures. Experiments should be conducted in a well-ventilated area or under a fume hood.
References
- 1. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Genesis of a Lifesaving Molecule: An In-depth Technical Guide to the Discovery and History of Cyclohexanecarboxylic Acid Derivatives
For Immediate Release
This technical guide delves into the discovery and historical development of cyclohexanecarboxylic acid and its derivatives, with a particular focus on the seminal creation of tranexamic acid. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational synthesis methods, key scientific milestones, and the evolution of these compounds from laboratory curiosities to essential medicines.
The Dawn of Alicyclic Chemistry: The Synthesis of Cyclohexanecarboxylic Acid
The journey into the world of cyclohexanecarboxylic acid derivatives begins with the pioneering work on the parent molecule itself. Early 20th-century chemists, exploring the nascent field of alicyclic chemistry, developed foundational methods for the synthesis of saturated carbocyclic rings.
One of the most significant early methods for synthesizing cyclohexanecarboxylic acid was the catalytic hydrogenation of benzoic acid. This process, building upon the groundbreaking work of Nobel laureate Paul Sabatier on catalytic hydrogenation, allowed for the direct conversion of an aromatic ring into its corresponding cycloalkane. Sabatier and his student, Jean-Baptiste Senderens, first demonstrated the hydrogenation of benzene to cyclohexane in 1901. While Sabatier initially faced challenges with the direct hydrogenation of benzoic acid, he and his assistant Murat later succeeded in producing hexahydrobenzoic esters through meticulous control of the reaction conditions.[1]
Early 20th Century Synthesis of Cyclohexanecarboxylic Acid via Catalytic Hydrogenation of Benzoic Acid
While detailed protocols from the earliest experiments are scarce in modern literature, a general understanding of the process can be reconstructed from later publications and patents. The method typically involved the reaction of benzoic acid with hydrogen gas in the presence of a metal catalyst at elevated temperature and pressure.
Experimental Protocol: Catalytic Hydrogenation of Benzoic Acid (Generalized Early 20th Century Method)
-
Reactants: Benzoic acid, Hydrogen gas.
-
Catalyst: Finely divided nickel, palladium, or platinum. Early work by Sabatier heavily featured nickel.[2]
-
Solvent: Often, the reaction was carried out with molten benzoic acid or in a non-reactive solvent.
-
Apparatus: A high-pressure autoclave capable of safely handling hydrogen gas at elevated temperatures.
-
Procedure:
-
The benzoic acid and catalyst were charged into the autoclave.
-
The vessel was sealed and purged with an inert gas to remove oxygen.
-
Hydrogen gas was introduced to the desired pressure.
-
The mixture was heated to the reaction temperature and agitated to ensure efficient contact between the reactants and the catalyst.
-
After the reaction was complete, the autoclave was cooled, and the excess hydrogen was vented.
-
The product, cyclohexanecarboxylic acid, was isolated from the catalyst and any remaining starting material, typically by filtration and distillation or recrystallization.
-
Quantitative Data: Physical Properties of Cyclohexanecarboxylic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₂O₂ | [3][4] |
| Molar Mass | 128.17 g/mol | [3][4] |
| Appearance | Colorless solid or oil | [4] |
| Melting Point | 30-31 °C | [4] |
| Boiling Point | 232-234 °C | [4] |
| Density | 1.033 g/mL at 25 °C | [5] |
| Solubility | Moderately soluble in water, soluble in organic solvents | [6] |
Logical Relationship: From Benzene to Cyclohexanecarboxylic Acid
Caption: Early synthetic route to cyclohexanecarboxylic acid.
A Landmark Discovery in Medicine: The Synthesis and Development of Tranexamic Acid
The most impactful derivative of cyclohexanecarboxylic acid is undoubtedly tranexamic acid, a life-saving antifibrinolytic drug. Its discovery in the mid-20th century by Japanese researchers Utako and Shosuke Okamoto is a testament to persistent and insightful scientific inquiry.[1][7]
Driven by the desire to find a treatment for postpartum hemorrhage, the Okamotos initially investigated the antifibrinolytic properties of epsilon-aminocaproic acid (EACA).[1][7] Their research led them to synthesize and test a series of related compounds, culminating in the discovery of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), which they found to be significantly more potent than EACA.[1] They published their findings in the Keio Journal of Medicine in 1962.[7]
The Original Synthesis of Tranexamic Acid
Experimental Protocol: Synthesis of Tranexamic Acid via Hydrogenation of p-Aminomethylbenzoic Acid (Illustrative)
-
Starting Material: p-Aminomethylbenzoic acid.
-
Reducing Agent: Hydrogen gas.
-
Catalyst: A noble metal catalyst such as ruthenium, rhodium, or platinum on a support (e.g., carbon).
-
Solvent: An aqueous acidic or basic solution.
-
Apparatus: A high-pressure hydrogenation apparatus.
-
Procedure:
-
p-Aminomethylbenzoic acid is dissolved in the chosen solvent in the hydrogenation vessel.
-
The catalyst is added to the solution.
-
The vessel is sealed, purged, and pressurized with hydrogen.
-
The reaction is carried out at a specific temperature and pressure with agitation.
-
Upon completion, the catalyst is filtered off.
-
The resulting mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid is then subjected to a separation process.
-
Separation of the trans isomer (tranexamic acid) can be achieved by fractional crystallization, often by adjusting the pH of the solution to exploit the different solubilities of the isomers.
-
Signaling Pathway: Mechanism of Action of Tranexamic Acid
Tranexamic acid functions as an antifibrinolytic agent by interfering with the process of fibrinolysis, the breakdown of blood clots. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen activation.
Caption: Mechanism of action of tranexamic acid.
The Evolution of Cyclohexanecarboxylic Acid Derivatives in Drug Development
Following the discovery of tranexamic acid, the cyclohexanecarboxylic acid scaffold has continued to be explored in medicinal chemistry, leading to the development of various other derivatives with diverse therapeutic applications.
Experimental Workflow: Modern Drug Discovery with Cyclohexanecarboxylic Acid Derivatives
The process of developing new drugs based on this scaffold follows a now well-established workflow in the pharmaceutical industry.
Caption: Drug discovery workflow for cyclohexanecarboxylic acid derivatives.
Conclusion
The history of cyclohexanecarboxylic acid and its derivatives is a compelling narrative of fundamental chemical discovery leading to profound medical advancements. From the early explorations of catalytic hydrogenation to the targeted design of life-saving drugs like tranexamic acid, this class of compounds has had a significant and lasting impact on science and society. The foundational work of pioneers like Sabatier and the Okamotos laid the groundwork for a rich field of research that continues to yield new therapeutic agents. This guide serves as a testament to their legacy and a resource for the next generation of scientists building upon their discoveries.
References
- 1. Utako Okamoto - Wikipedia [en.wikipedia.org]
- 2. Tranexamic Acid: A Recipe for Saving Lives in Traumatic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. resources.wfsahq.org [resources.wfsahq.org]
- 5. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. thebloodtrials.org [thebloodtrials.org]
Methodological & Application
Application Note: A Two-Step Synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid from Isophthalic Acid
Introduction
3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. Its structure, featuring both a carboxylic acid and a methyl ester on a cyclohexane ring, allows for differential functionalization at two distinct positions. This application note provides a detailed protocol for a robust two-step synthesis of this compound, commencing from the readily available starting material, isophthalic acid. The synthesis involves an initial catalytic hydrogenation of the aromatic ring followed by a selective mono-esterification of the resulting diacid.
Overall Synthetic Pathway
The synthesis proceeds in two primary stages:
-
Hydrogenation: Isophthalic acid is hydrogenated to yield 1,3-cyclohexanedicarboxylic acid. This step saturates the aromatic ring while preserving the carboxylic acid functionalities.
-
Selective Mono-esterification: The resulting 1,3-cyclohexanedicarboxylic acid undergoes a selective esterification to yield the target mono-ester, this compound.
Application Notes and Protocols: Stereoselective Synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed herein focuses on a highly stereoselective enzymatic desymmetrization approach, offering excellent control over the desired cis-diastereomer.
Introduction
Cis-1,3-disubstituted cyclohexanes are important structural motifs in a variety of biologically active molecules. The precise control of the cis-stereochemistry is often crucial for achieving the desired pharmacological activity. This protocol outlines a robust and reproducible method for the synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, starting from a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.
Synthetic Strategy Overview
The principal synthetic strategy involves three key stages:
-
Anhydride Formation: A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is treated to selectively form the cyclic anhydride from the cis-isomer.
-
Diesterification: The cis-anhydride is opened and esterified to yield the corresponding dimethyl ester.
-
Enzymatic Desymmetrization: The prochiral cis-dimethyl ester undergoes a highly stereoselective enzymatic hydrolysis to furnish the target monoester, cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, with high enantiomeric purity.[1]
An alternative, though potentially less stereoselective, industrial approach involves the Diels-Alder reaction of butadiene and maleic anhydride, followed by hydrogenation and esterification.[2] Catalytic hydrogenation of substituted benzoic acid derivatives can also yield cis-cyclohexane products.[3]
Experimental Protocols
Protocol 1: Synthesis via Enzymatic Desymmetrization
This protocol details the multi-step synthesis starting from a commercially available mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.
Step 1: Formation of cis-Cyclohexane-1,3-dicarboxylic Anhydride
-
Materials:
-
1,3-Cyclohexanedicarboxylic acid (mixture of cis and trans isomers)
-
Acetic anhydride
-
-
Procedure:
-
A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is suspended in acetic anhydride.
-
The mixture is heated to reflux for 2-4 hours. During this time, the cis-isomer reacts to form the soluble anhydride, while the trans-isomer remains largely unreacted.
-
The reaction mixture is cooled to room temperature, and the unreacted trans-diacid is removed by filtration.
-
The filtrate, containing the cis-anhydride, is concentrated under reduced pressure to remove excess acetic anhydride. The crude anhydride can be purified by distillation or recrystallization.
-
Step 2: Synthesis of Dimethyl cis-1,3-cyclohexanedicarboxylate
-
Materials:
-
cis-Cyclohexane-1,3-dicarboxylic anhydride
-
Methanol, anhydrous
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
The crude cis-anhydride from the previous step is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dimethyl cis-1,3-cyclohexanedicarboxylate. The product can be purified by vacuum distillation.
-
Step 3: Enzymatic Hydrolytic Desymmetrization
-
Materials:
-
Dimethyl cis-1,3-cyclohexanedicarboxylate
-
Lipase AY-30 (or other suitable lipase)
-
Phosphate buffer (e.g., pH 7.0)
-
Toluene (or other suitable organic co-solvent)
-
-
Procedure:
-
Dimethyl cis-1,3-cyclohexanedicarboxylate is dissolved in a minimal amount of a water-miscible organic co-solvent and added to a phosphate buffer solution.
-
Lipase AY-30 is added to the mixture.[1]
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by TLC or HPLC. The pH may need to be maintained by the addition of a dilute base solution.
-
Upon completion, the enzyme is removed by filtration.
-
The aqueous solution is acidified to pH 2-3 with dilute hydrochloric acid.
-
The product, cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the target monoester.[1] Further purification can be achieved by chromatography if necessary.
-
Data Presentation
| Step | Product | Typical Yield | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |
| 1 | cis-Cyclohexane-1,3-dicarboxylic anhydride | >90% (from cis-isomer) | >99:1 | N/A |
| 2 | Dimethyl cis-1,3-cyclohexanedicarboxylate | 85-95% | >99:1 | N/A |
| 3 | cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | >80% | >99:1 | >94%[1] |
Visualizations
Logical Workflow for the Synthesis
Caption: Synthetic workflow for cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid.
Reaction Pathway
Caption: Key transformations in the stereoselective synthesis.
References
Asymmetric Synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a valuable chiral building block in pharmaceutical and materials science. The primary strategies discussed are enzymatic desymmetrization of a prochiral diester and asymmetric Diels-Alder cycloaddition.
Enzymatic Desymmetrization of Dimethyl cis-Cyclohexane-1,3-dicarboxylate
Enzymatic desymmetrization of prochiral diesters offers a direct and highly enantioselective route to the target molecule's precursor. This method leverages the stereoselectivity of hydrolase enzymes, such as Pig Liver Esterase (PLE) or lipases, to selectively hydrolyze one of the two enantiotopic methoxycarbonyl groups of dimethyl cis-cyclohexane-1,3-dicarboxylate.
Reaction Scheme:
Caption: Enzymatic desymmetrization of a prochiral diester.
Quantitative Data Summary
| Substrate | Enzyme | pH | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Dimethyl cis-1,2-cyclohexanedicarboxylate | PLE | 7.0 | 25 | - | >95 | 88 |
| Dimethyl 3-methylglutarate | PLE | 8.0 | 25 | - | >95 | 97 |
| Diethyl 3-[3',4'-dichlorophenyl]-glutarate | CALB | - | - | - | - | >99 |
Note: CALB refers to Candida antarctica Lipase B.
Experimental Protocol: PLE-Catalyzed Desymmetrization
This protocol is a representative procedure based on the well-established methods for PLE-catalyzed hydrolysis of cyclic diesters.[2]
Materials:
-
Dimethyl cis-cyclohexane-1,3-dicarboxylate
-
Pig Liver Esterase (PLE) (e.g., Sigma-Aldrich E3127)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
pH-stat or pH meter and burette
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a stirrer and a pH-stat probe, dissolve dimethyl cis-cyclohexane-1,3-dicarboxylate (e.g., 1.0 g, 5.0 mmol) in phosphate buffer (50 mL). A small amount of a co-solvent like acetone or DMSO can be added to aid solubility if necessary.
-
Enzyme Addition: Once the substrate is dissolved and the solution is equilibrated to 25 °C, add Pig Liver Esterase (e.g., 500 units).
-
pH Control: Maintain the pH of the reaction mixture at 7.5 by the automated addition of 0.1 M NaOH solution using a pH-stat. The consumption of NaOH is monitored to determine the extent of the reaction. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of the product and the remaining substrate.
-
Reaction Monitoring: The progress of the reaction can be monitored by the volume of NaOH consumed or by periodically taking aliquots, quenching with acid, extracting, and analyzing by GC or HPLC.
-
Work-up: Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, this compound.
-
Purification and Analysis: The product can be purified by column chromatography on silica gel. The enantiomeric excess of the product should be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.
Asymmetric Diels-Alder Reaction
An alternative strategy involves an asymmetric Diels-Alder reaction to construct the chiral cyclohexene ring, followed by reduction. This approach often utilizes a chiral Lewis acid catalyst to control the stereochemical outcome of the cycloaddition between a diene and a dienophile.
Logical Workflow:
Caption: Workflow for asymmetric Diels-Alder synthesis.
Quantitative Data Summary for a Representative Asymmetric Diels-Alder Reaction
The following data is for a representative asymmetric Diels-Alder reaction between cyclopentadiene and a chiral acrylate ester, catalyzed by a chiral Lewis acid. This illustrates the typical efficiency and stereoselectivity achievable.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) |
| Cyclopentadiene | N-Acryloyl-(S)-4-benzyloxazolidin-2-one | Et₂AlCl (140) | CH₂Cl₂ | -78 | 2-5 | 81-88 | >100:1 | >98 |
Note: This is a representative example; the specific dienophile for the target synthesis would differ.
Experimental Protocol: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction
This is a general protocol for a chiral Lewis acid-catalyzed Diels-Alder reaction, which would need to be adapted with a suitable dienophile to lead to the desired this compound after subsequent steps.
Materials:
-
1,3-Butadiene (or a suitable precursor)
-
A suitable dienophile (e.g., a derivative of maleic anhydride or a substituted acrylate)
-
Chiral Lewis acid catalyst (e.g., prepared in situ from TiCl₄ and a chiral diol, or a commercially available chiral catalyst)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexanes
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Catalyst Preparation (if necessary): In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral ligand in anhydrous CH₂Cl₂. Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid precursor (e.g., TiCl₄) dropwise. Stir the mixture for 30-60 minutes to allow for catalyst formation.
-
Dienophile Addition: To the catalyst solution, add the dienophile dissolved in anhydrous CH₂Cl₂ dropwise, maintaining the low temperature.
-
Diene Addition: Add a solution of 1,3-butadiene in anhydrous CH₂Cl₂ to the reaction mixture.
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench it by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the yield, diastereomeric ratio, and enantiomeric excess of the Diels-Alder adduct.
Subsequent Steps:
-
Reduction: The resulting cyclohexene derivative would then be subjected to a stereoselective reduction of the double bond, for example, through catalytic hydrogenation over a suitable catalyst (e.g., Pd/C).
-
Functional Group Interconversion: Depending on the starting dienophile, further chemical modifications, such as selective hydrolysis of one of two ester groups, might be necessary to arrive at the final target molecule.
Conclusion
Both enzymatic desymmetrization and asymmetric Diels-Alder reactions are powerful strategies for the synthesis of enantiomerically enriched this compound. The choice of method will depend on factors such as the availability of starting materials and enzymes, and the desired scale of the synthesis. Enzymatic desymmetrization offers a more direct route, while the Diels-Alder approach provides a versatile method for constructing the core carbocyclic ring with high stereocontrol, which can then be further elaborated. The provided protocols offer a solid foundation for researchers to develop and optimize these syntheses in their own laboratories.
References
Application Notes and Protocols for the Synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
Introduction
3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its synthesis from readily available dimethyl isophthalate involves a two-step process: the catalytic hydrogenation of the aromatic ring followed by a selective mono-hydrolysis of the resulting diester. This document provides detailed protocols for this synthetic route, tailored for researchers, scientists, and professionals in drug development. The methodologies are based on established principles of catalytic hydrogenation and selective ester hydrolysis.
The overall reaction scheme is as follows:
Step 1: Catalytic Hydrogenation Dimethyl isophthalate is hydrogenated in the presence of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C), to yield dimethyl 1,3-cyclohexanedicarboxylate.
Step 2: Selective Mono-hydrolysis Dimethyl 1,3-cyclohexanedicarboxylate undergoes selective hydrolysis of one of its two ester groups to produce the target molecule, this compound.
Experimental Protocols
Part 1: Catalytic Hydrogenation of Dimethyl Isophthalate
This protocol details the procedure for the hydrogenation of the aromatic ring of dimethyl isophthalate to form dimethyl 1,3-cyclohexanedicarboxylate. Both Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are effective catalysts for this transformation.[1]
Materials:
-
Dimethyl isophthalate
-
10% Palladium on carbon (Pd/C) or 5% Ruthenium on carbon (Ru/C)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite™ for filtration
-
High-pressure autoclave or a flask suitable for balloon hydrogenation
Procedure:
-
Reactor Preparation:
-
Charging the Reactor:
-
Under the inert atmosphere, carefully add the catalyst to the reaction vessel. For a typical laboratory-scale reaction, a catalyst loading of 5-10 mol% relative to the substrate is used.
-
Add the dimethyl isophthalate to the vessel.
-
Add the solvent (e.g., methanol). The concentration of the substrate in the solvent can range from 0.1 to 1 M.
-
-
Hydrogenation Reaction:
-
For high-pressure autoclave:
-
Seal the autoclave.
-
Purge the system with hydrogen gas several times to remove the inert gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 50-100 °C).
-
-
For balloon hydrogenation:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.[2]
-
Ensure the balloon is securely attached and provides a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by periodically taking aliquots from the reaction mixture.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Flush the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with solvent during filtration and not allowed to dry in the air.[2]
-
Wash the Celite™ pad with additional solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, dimethyl 1,3-cyclohexanedicarboxylate, can be used directly in the next step or purified further by distillation or chromatography if necessary.
-
Part 2: Selective Mono-hydrolysis of Dimethyl 1,3-Cyclohexanedicarboxylate
This protocol describes the selective hydrolysis of one of the ester groups of dimethyl 1,3-cyclohexanedicarboxylate to yield this compound.
Materials:
-
Dimethyl 1,3-cyclohexanedicarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or a mixed solvent system (e.g., THF/water, DMSO/water)[4][5]
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve dimethyl 1,3-cyclohexanedicarboxylate in the chosen solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
-
Hydrolysis Reaction:
-
In a separate flask, prepare a solution of one equivalent of KOH or NaOH in the same solvent or water.
-
Slowly add the basic solution dropwise to the stirred solution of the diester at 0 °C.
-
Allow the reaction to stir at 0 °C or let it slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting diester and the formation of the mono-acid and the diacid. The goal is to stop the reaction when the formation of the mono-acid is maximized.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is achieved, quench the reaction by adding 1M HCl to neutralize the excess base and acidify the mixture to a pH of approximately 2-3.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction parameters for the two-step synthesis.
| Parameter | Step 1: Hydrogenation | Step 2: Mono-hydrolysis |
| Starting Material | Dimethyl isophthalate | Dimethyl 1,3-cyclohexanedicarboxylate |
| Catalyst/Reagent | 10% Pd/C or 5% Ru/C | 1.0 - 1.2 eq. KOH or NaOH |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Methanol, THF/H₂O, or DMSO/H₂O |
| Temperature | 25 - 100 °C | 0 °C to Room Temperature |
| Pressure | 1 - 50 bar H₂ | Atmospheric |
| Reaction Time | 2 - 24 hours | 1 - 6 hours |
| Typical Yield | >95% (for diester) | 70 - 90% (for mono-acid) |
Visualizations
Logical Workflow for the Synthesis
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Signaling Pathway of Catalytic Hydrogenation
The diagram below illustrates the key steps involved in the heterogeneous catalytic hydrogenation of the aromatic ring.
Caption: Mechanism of heterogeneous catalytic hydrogenation.
References
Application Notes and Protocols for 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a difunctional monomer with the potential for incorporation into various polymer backbones, such as polyesters and poly(ester amides). The presence of both a carboxylic acid and a methyl ester group allows for versatile polymerization strategies. The cyclohexyl ring structure is anticipated to impart rigidity, enhance thermal stability, and influence the solubility and crystallinity of the resulting polymers. These characteristics make it a promising candidate for the development of novel biomaterials, controlled-release drug delivery systems, and advanced engineering plastics.
While direct literature on the polymerization of this compound is limited, this document provides generalized protocols and application notes based on established synthesis methods for structurally similar monomers, such as cyclohexanedicarboxylic acid and its derivatives. These protocols are intended to serve as a foundational guide for researchers exploring the use of this specific monomer.
Potential Applications in Polymer Chemistry
The incorporation of a cycloaliphatic monomer like this compound can be expected to confer several desirable properties to polymers:
-
Increased Glass Transition Temperature (Tg): The rigid cyclohexyl ring restricts the segmental motion of polymer chains, which can lead to a higher Tg compared to polymers synthesized from linear aliphatic monomers.
-
Enhanced Thermal Stability: The saturated aliphatic ring structure generally offers greater resistance to thermal degradation.
-
Modified Solubility: The partial non-polar nature of the cyclohexane ring can alter the solubility profile of the resulting polymer in various organic solvents.
-
Tunable Biodegradability: When incorporated into polyesters or poly(ester amides), the ester linkages are susceptible to hydrolysis, offering the potential for creating biodegradable materials. The rate of degradation can be tuned by copolymerization with other monomers.[1][2]
-
Biocompatibility: Polymers based on aliphatic cyclic monomers are often biocompatible, making them suitable for biomedical applications such as tissue engineering and drug delivery.[3][4]
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and poly(ester amides) using a dicarboxylic acid monomer. These should be adapted and optimized for this compound.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester by reacting this compound with a diol. The reaction can proceed in two stages: an initial esterification/transesterification followed by a higher temperature polycondensation under vacuum to increase the molecular weight.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide)
-
Inert gas (Nitrogen or Argon)
-
High-vacuum pump
Procedure:
-
Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with equimolar amounts of this compound and the chosen diol.
-
Catalyst Addition: The catalyst is added to the reaction mixture (typically 200-500 ppm).
-
First Stage (Esterification/Transesterification): The reaction mixture is heated to 180-220°C under a slow stream of inert gas. This stage is continued for 2-4 hours to facilitate the initial reaction and removal of methanol or water.
-
Second Stage (Polycondensation): The temperature is gradually increased to 240-280°C, and a high vacuum ( < 1 Torr) is applied. The reaction is continued for another 4-8 hours to remove the condensation byproducts and drive the polymerization to a high molecular weight. The progress of the reaction can be monitored by the increase in the viscosity of the melt.
-
Polymer Isolation: The reactor is cooled to room temperature under an inert atmosphere. The resulting polymer is then isolated.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, THF) and precipitating it in a non-solvent (e.g., methanol, ethanol). The purified polymer is then dried in a vacuum oven.
Protocol 2: Synthesis of a Poly(ester amide) via Solution Polycondensation
This protocol outlines the synthesis of a poly(ester amide) by reacting this compound with a diamine in the presence of a condensing agent.
Materials:
-
This compound
-
Diamine (e.g., hexamethylenediamine, p-phenylenediamine)
-
Condensing agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or Yamazaki's reagent)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask under an inert atmosphere, dissolve equimolar amounts of this compound and the diamine in the anhydrous solvent.
-
Condensing Agent Addition: Cool the solution in an ice bath (0°C). Slowly add the condensing agent (e.g., 1.1 equivalents of DCC and 0.1 equivalents of DMAP) to the stirred solution.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Byproduct Removal: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Polymer Precipitation: The polymer is isolated by pouring the reaction solution into a non-solvent such as water or methanol.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum at 60-80°C.
Data Presentation
The following tables present hypothetical characterization data for polymers synthesized using this compound. This data is for illustrative purposes and will vary depending on the specific reaction conditions and co-monomers used.
Table 1: Hypothetical Properties of Polyesters Synthesized from this compound and Various Diols.
| Diol Co-monomer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| 1,4-Butanediol | 15,000 | 2.1 | 65 | 180 |
| 1,6-Hexanediol | 18,000 | 2.3 | 58 | 165 |
| Ethylene Glycol | 12,000 | 1.9 | 75 | 210 |
Table 2: Hypothetical Properties of Poly(ester amides) Synthesized from this compound and Various Diamines.
| Diamine Co-monomer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Hexamethylenediamine | 25,000 | 2.5 | 110 | 350 |
| p-Phenylenediamine | 22,000 | 2.4 | 150 | 420 |
| 1,4-Cyclohexanediamine | 28,000 | 2.6 | 135 | 380 |
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis of polyesters and poly(ester amides).
Caption: Workflow for Polyester Synthesis via Melt Polycondensation.
Caption: Workflow for Poly(ester amide) Synthesis via Solution Polycondensation.
References
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
Application of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid in the Synthesis of β-Aminocyclohexanecarboxylic Acid Derivatives: A Key Pharmaceutical Intermediate
Introduction
3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a versatile difunctional molecule that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its cyclohexane scaffold is a common motif in many biologically active compounds, offering a rigid framework that can be stereochemically controlled. The presence of both a carboxylic acid and a methyl ester group allows for selective chemical transformations, making it an ideal starting material for the synthesis of complex molecules. One of the most significant applications of this compound is in the preparation of β-aminocyclohexanecarboxylic acid derivatives, which are key components in a range of therapeutic agents. This application note details the synthesis of a protected cis-β-aminocyclohexanecarboxylic acid intermediate via a Curtius rearrangement, a powerful method for converting carboxylic acids into their corresponding amines with one less carbon atom.
Application in Pharmaceutical Intermediate Synthesis
The primary application of this compound in this context is its conversion to a protected β-amino acid. β-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with enhanced metabolic stability and altered conformational properties. The cyclohexane ring provides conformational constraint, which can be advantageous for binding to biological targets.
The synthesis of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a valuable intermediate for the synthesis of various active pharmaceutical ingredients (APIs), can be achieved from either cis- or trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. The stereochemistry of the final product can be controlled through the choice of starting material and reaction conditions.
Logical Workflow for the Synthesis
The overall synthetic strategy involves the conversion of the carboxylic acid functionality of this compound into an amine via a Curtius rearrangement. The methyl ester group is then hydrolyzed to yield the final β-amino acid intermediate.
Caption: Synthetic workflow for the preparation of a protected β-aminocyclohexanecarboxylic acid.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a protected cis-β-aminocyclohexanecarboxylic acid intermediate.
Protocol 1: Synthesis of Methyl cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate
This protocol outlines the conversion of the carboxylic acid group to a Boc-protected amine via a one-pot Curtius rearrangement.
Materials:
-
cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and diphenylphosphoryl azide (1.1 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add tert-butanol (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield methyl cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol describes the saponification of the methyl ester to yield the final carboxylic acid intermediate.
Materials:
-
Methyl cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve methyl cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Methyl cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate | cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | DPPA, Et3N, t-BuOH | Toluene | 75-85 |
| 2 | cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | Methyl cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate | LiOH | THF/Water | 90-98 |
Signaling Pathway Relevance
While this compound itself is not directly involved in signaling pathways, the resulting β-amino acid intermediates are crucial for synthesizing molecules that target various biological pathways. For instance, conformationally constrained β-amino acids can be incorporated into peptides that inhibit protein-protein interactions, which are central to many signaling cascades in diseases like cancer and autoimmune disorders.
Caption: Role of the synthesized intermediate in the drug discovery pipeline.
This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. The ability to selectively transform its functional groups, particularly through robust reactions like the Curtius rearrangement, provides a reliable pathway to important building blocks such as protected β-aminocyclohexanecarboxylic acids. These intermediates are instrumental in the development of novel therapeutics that can modulate key biological pathways, highlighting the significance of this compound in modern drug discovery and development.
Application Note: Derivatization of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid for Biological Screening
AN-001 | Version 1.0
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the derivatization of 3-(methoxycarbonyl)cyclohexanecarboxylic acid into a diverse amide library for biological screening. It includes detailed protocols for parallel synthesis, a representative high-throughput screening (HTS) assay, and a discussion on the subsequent hit-to-lead workflow. The aim is to leverage the synthetically tractable cyclohexane scaffold to explore new chemical space and identify novel bioactive compounds.
Introduction
The cyclohexane ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its conformational rigidity and three-dimensional diversity. This compound presents an attractive starting point for library synthesis due to its two distinct functional groups. The carboxylic acid moiety can be readily functionalized, for instance, through amide bond formation, which is one of the most common reactions in medicinal chemistry. This allows for the systematic introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).
This application note details a streamlined workflow for generating a library of amide derivatives and screening them for biological activity, providing a foundation for identifying novel hit compounds for drug discovery programs. Cyclohexane derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antithrombin effects.[1][2][3]
Synthetic Derivatization Strategy
The primary strategy involves the parallel synthesis of an amide library by coupling the carboxylic acid group of this compound with a diverse set of primary and secondary amines. Amide condensation is a robust and well-established method for generating compound libraries.[][5] This approach utilizes a common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its high efficiency and mild reaction conditions.[][6]
General Reaction Scheme
The general reaction for the amide library synthesis is depicted below:
Figure 1: General scheme for the synthesis of an amide library from this compound.
(Image depicts the reaction of this compound with a generic amine R1R2NH in the presence of HATU and a base like DIPEA to form the corresponding amide derivative.)
Experimental Protocol: Parallel Amide Synthesis
This protocol describes the synthesis of a 48-member amide library in a 48-well reactor block.
Materials:
-
This compound (1.0 eq)
-
Amine stock solutions (Diverse set of 48 primary/secondary amines, 1.1 eq, 0.5 M in DMF)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
48-well parallel synthesis reactor block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical HPLC-MS system for reaction monitoring and purity analysis
Procedure:
-
Prepare a stock solution of this compound (0.5 M in anhydrous DMF).
-
To each of the 48 wells in the reactor block, add the following under an inert atmosphere:
-
200 µL of the this compound stock solution (0.1 mmol, 1.0 eq).
-
220 µL of the corresponding unique amine stock solution (0.11 mmol, 1.1 eq).
-
-
Prepare a fresh activator stock solution by dissolving HATU (1.2 eq per reaction) and DIPEA (3.0 eq per reaction) in anhydrous DMF.
-
Add the required volume of the activator stock solution to each well.
-
Seal the reactor block and stir the reactions at room temperature for 16 hours.
-
Upon completion (monitored by HPLC-MS), quench each reaction by adding 1 mL of water.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate, 2 x 1 mL).
-
Combine the organic layers for each well and evaporate the solvent under reduced pressure.
-
The crude products can be purified via high-throughput parallel purification (e.g., preparative HPLC-MS) or used directly for primary screening if purity is deemed sufficient (>85% by HPLC).
-
Characterize the final compounds and determine purity by analytical HPLC-MS. Store samples as 10 mM DMSO stocks in 96-well plates.
Data Presentation: Representative Derivative Library
The following table summarizes data for a representative subset of a hypothetical synthesized library.
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | cLogP (Calculated) | Purity (%) |
| L1-A01 | H | Benzyl | 275.35 | 2.58 | >98 |
| L1-A02 | H | 4-Fluorobenzyl | 293.34 | 2.75 | >99 |
| L1-A03 | H | Cyclohexyl | 267.38 | 3.45 | >95 |
| L1-A04 | H | 2-Phenylethyl | 289.38 | 2.91 | >97 |
| L1-A05 | Methyl | Phenyl | 275.35 | 2.89 | >98 |
| L1-A06 | Ethyl | Ethyl | 241.34 | 2.15 | >99 |
| L1-A07 | - | (Morpholine) | 255.32 | 1.05 | >96 |
| L1-A08 | - | (Piperidine) | 253.36 | 2.51 | >95 |
Table 1: Physicochemical properties of a representative set of synthesized derivatives.
Biological Screening Workflow
The synthesized library is subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit activity against a specific biological target.[7] HTS allows for the rapid testing of thousands of compounds in an automated fashion.[8][9]
Experimental Protocol: Cell-Based GPCR Functional Assay (cAMP Measurement)
This protocol describes a primary screen to identify modulators of a Gs-coupled G-Protein Coupled Receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay medium: HBSS with 20 mM HEPES and 0.1% BSA.
-
Stimulation buffer: Assay medium containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Compound library plates (10 mM in DMSO, diluted for assay).
-
Agonist control (e.g., Isoproterenol).
-
Antagonist control.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the HEK293-GPCR cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM DMSO stocks.
-
Using an automated liquid handler, transfer 20 nL of compound from the source plates to the cell plates. This results in a final assay concentration of 10 µM (assuming a final volume of 20 µL). Include wells for positive (agonist) and negative (vehicle) controls.
-
-
Cell Stimulation (for antagonist mode screen):
-
Add 10 µL/well of stimulation buffer containing the agonist at its EC80 concentration. For agonist mode screening, add 10 µL/well of stimulation buffer without agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis & cAMP Detection:
-
Add lysis buffer and detection reagents as per the manufacturer's protocol for the chosen cAMP kit.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).
-
Data Analysis:
-
Normalize the data to controls (% inhibition or % activation).
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3-fold standard deviation from the mean of the negative controls).
-
Data Presentation: Representative Primary HTS Data
| Compound ID | % Inhibition @ 10 µM | Hit? (Threshold >50%) |
| L1-A01 | 8.2 | No |
| L1-A02 | 65.7 | Yes |
| L1-A03 | 12.5 | No |
| L1-A04 | 4.1 | No |
| L1-A05 | 78.3 | Yes |
| L1-A06 | 21.9 | No |
| L1-A07 | 5.6 | No |
| L1-A08 | 53.4 | Yes |
Table 2: Hypothetical primary screening results for a GPCR antagonist assay.
Signaling Pathway and Hit-to-Lead Optimization
Potential Mechanism of Action: GPCR Signaling
Hits identified from the screen may modulate cellular signaling by interacting with the target GPCR. For a Gs-coupled receptor, an antagonist would block the ligand-induced conformational change, preventing the activation of adenylyl cyclase and subsequent production of the second messenger cAMP.[10][11]
Hit-to-Lead (H2L) Optimization
Primary hits must be validated and optimized in a process known as Hit-to-Lead (H2L).[12][13] This is an iterative cycle of chemical synthesis and biological testing aimed at improving the potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) of the initial hits.[14]
The H2L process for a hit like L1-A05 would involve synthesizing analogs by:
-
Modifying the phenyl ring (e.g., adding substituents to probe electronic and steric effects).
-
Altering the N-methyl group.
-
Exploring stereoisomers of the cyclohexane ring.
These new compounds would be tested in a suite of assays to build a comprehensive SAR profile and identify a promising lead candidate for further development.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 9. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
- 14. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
Application Note: Esterification of 3-Carboxycyclohexanecarboxylic Acid
Abstract
This application note details a standard laboratory protocol for the diesterification of 3-carboxycyclohexanecarboxylic acid, also known as cyclohexane-1,3-dicarboxylic acid, using a Fischer esterification reaction. This method is broadly applicable for the synthesis of dialkyl cyclohexane-1,3-dicarboxylates, which are valuable intermediates in the production of polymers, plasticizers, and specialty chemicals. The protocol employs ethanol as both the reactant and solvent, with sulfuric acid as a catalyst, and utilizes a Dean-Stark apparatus to drive the reaction equilibrium towards the product by removing water. This procedure provides a reliable and scalable method for researchers in organic synthesis and materials science.
Introduction
Cyclohexane-1,3-dicarboxylic acid is a non-aromatic dicarboxylic acid characterized by a cyclohexane ring.[1][2][3] Its esters are of significant interest due to the properties they impart to polymers, such as increased thermal stability and mechanical strength.[1] The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4][5][6][7] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the formation of the ester.[4][5][7] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[4][5][7]
This protocol provides a detailed procedure for the synthesis of diethyl cyclohexane-1,3-dicarboxylate from 3-carboxycyclohexanecarboxylic acid and ethanol.
Experimental Overview
The diesterification is performed by refluxing a mixture of 3-carboxycyclohexanecarboxylic acid, a large excess of ethanol, and a catalytic amount of concentrated sulfuric acid. A Dean-Stark apparatus is used to continuously remove the water generated during the reaction, thereby driving the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Following the reaction, a standard aqueous workup is performed to remove the acid catalyst and any unreacted starting material. The crude product is then purified by vacuum distillation.
Chemical Reaction
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and expected outcomes for a laboratory-scale synthesis.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 3-Carboxycyclohexanecarboxylic Acid | 17.22 | g | (0.1 mol) |
| Ethanol (Absolute) | 150 | mL | Solvent and reactant |
| Concentrated Sulfuric Acid | 2 | mL | Catalyst |
| Toluene | 50 | mL | Azeotropic agent for water removal |
| Reaction Conditions | |||
| Reaction Temperature | ~80-90 | °C | Reflux temperature of ethanol/toluene |
| Reaction Time | 4-6 | hours | Monitor by TLC |
| Workup & Purification | |||
| Saturated Sodium Bicarbonate Solution | 2 x 50 | mL | For neutralization |
| Brine Solution | 1 x 50 | mL | For washing |
| Anhydrous Magnesium Sulfate | ~5 | g | For drying |
| Expected Product | |||
| Product Name | Diethyl cyclohexane-1,3-dicarboxylate | ||
| Molecular Weight | 228.28 | g/mol | [8] |
| Expected Yield | 18.3 - 20.5 | g | 80-90% of theoretical |
| Appearance | Colorless oil |
Detailed Experimental Protocol
Materials and Equipment
-
3-Carboxycyclohexanecarboxylic acid (mixture of cis and trans isomers, 98%)[3]
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
TLC plates (silica gel), developing chamber, and UV lamp
Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 17.22 g (0.1 mol) of 3-carboxycyclohexanecarboxylic acid.
-
Add 150 mL of absolute ethanol and 50 mL of toluene to the flask.
-
Stir the mixture until the acid is partially dissolved.
-
Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirring mixture.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Fill the Dean-Stark trap with toluene.
-
-
Reaction:
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 4-6 hours. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) until the starting material spot is no longer visible.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Carefully wash the organic layer with two 50 mL portions of saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Caution: CO2 evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethanol and toluene.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to obtain the pure diethyl cyclohexane-1,3-dicarboxylate.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of diethyl cyclohexane-1,3-dicarboxylate.
Reaction Mechanism Signaling Pathway
Caption: Simplified mechanism of Fischer Esterification.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethanol and toluene are flammable. Keep away from open flames and ignition sources.
-
The reaction and distillation should be performed in a well-ventilated fume hood.
-
Be cautious of pressure buildup during the neutralization step with sodium bicarbonate.
Conclusion
This protocol provides a robust and efficient method for the synthesis of diethyl cyclohexane-1,3-dicarboxylate via Fischer esterification. The use of a Dean-Stark apparatus is crucial for achieving high yields by effectively removing water from the reaction mixture. This procedure can be adapted for the synthesis of other dialkyl esters of 3-carboxycyclohexanecarboxylic acid by substituting other primary or secondary alcohols for ethanol.
References
- 1. `trans-Cyclohexane-1,3-dicarboxylic Acid|95%` [benchchem.com]
- 2. 1,3-Cyclohexanedicarboxylic acid | 3971-31-1 [chemicalbook.com]
- 3. 1,3-环己二甲酸(顺反异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. 1,3-Diethyl cyclohexane-1,3-dicarboxylate | C12H20O4 | CID 143870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a valuable building block in pharmaceutical and materials science. The described synthetic route is a robust two-step process commencing with the Fischer esterification of 1,3-cyclohexanedicarboxylic acid to yield dimethyl 1,3-cyclohexanedicarboxylate, followed by a selective mono-hydrolysis to afford the target compound. This protocol is designed to be scalable and efficient, making it suitable for industrial applications. Detailed experimental procedures, tabulated data, and process diagrams are included to ensure reproducibility and ease of use for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and a methyl ester on a cyclohexane scaffold, allows for orthogonal chemical modifications. The cyclohexane ring provides conformational rigidity, which is often desirable in drug design. A reliable and scalable synthesis of this compound is therefore of significant interest to the scientific community. The following protocol outlines a two-step approach that is both cost-effective and amenable to large-scale production.
Overall Synthesis Pathway
The synthesis proceeds in two main stages:
-
Esterification: 1,3-Cyclohexanedicarboxylic acid is converted to its corresponding dimethyl ester, dimethyl 1,3-cyclohexanedicarboxylate, via a Fischer esterification reaction.
-
Selective Mono-hydrolysis: Dimethyl 1,3-cyclohexanedicarboxylate undergoes a selective mono-hydrolysis to yield the desired product, this compound.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of Dimethyl 1,3-cyclohexanedicarboxylate
This procedure details the Fischer esterification of 1,3-cyclohexanedicarboxylic acid. Driving the reaction to completion is achieved by using an excess of methanol and removing the water byproduct.
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Rotary evaporator
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Cyclohexanedicarboxylic acid | 172.18 | 1.0 kg | 5.81 |
| Methanol | 32.04 | 5.0 L | 123.5 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | 0.92 |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Dichloromethane | 84.93 | 4.0 L | - |
Procedure:
-
Reaction Setup: Equip the 10 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with 1,3-cyclohexanedicarboxylic acid (1.0 kg, 5.81 mol) and methanol (5.0 L).
-
Catalyst Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (50 mL) through the dropping funnel over a period of 30 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (2.0 L) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 1.0 L), saturated sodium bicarbonate solution (2 x 1.0 L, until effervescence ceases), and brine (1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 1,3-cyclohexanedicarboxylate as a colorless oil.
Expected Yield: 1.1 kg (95%)
Step 2: Selective Mono-hydrolysis of Dimethyl 1,3-cyclohexanedicarboxylate
This protocol describes the selective hydrolysis of one of the two ester groups of dimethyl 1,3-cyclohexanedicarboxylate. Careful control of stoichiometry and temperature is crucial for achieving high selectivity.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer and temperature probe
-
Chilling circulator
-
Dropping funnel
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl 1,3-cyclohexanedicarboxylate | 200.24 | 1.0 kg | 4.99 |
| Tetrahydrofuran (THF) | 72.11 | 4.0 L | - |
| Potassium Hydroxide (KOH) | 56.11 | 280 g | 4.99 |
| Water | 18.02 | 2.0 L | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 5.0 L | - |
| Brine | - | 2.0 L | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: Set up the 10 L jacketed glass reactor with an overhead stirrer and a temperature probe connected to a chilling circulator.
-
Initial Solution: Charge the reactor with dimethyl 1,3-cyclohexanedicarboxylate (1.0 kg, 4.99 mol) and tetrahydrofuran (4.0 L).
-
Cooling: Cool the solution to 0 °C with stirring.
-
Base Addition: In a separate vessel, dissolve potassium hydroxide (280 g, 4.99 mol) in water (2.0 L). Add this aqueous KOH solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1M hydrochloric acid while keeping the temperature below 10 °C.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.0 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2.0 L). Dry the combined organic phase over anhydrous sodium sulfate.
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Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford this compound as a viscous oil or a low-melting solid.
Expected Yield: 850 g (91%)
Process Workflow Diagram
Caption: Detailed workflow for the large-scale synthesis.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis process.
| Parameter | Step 1: Esterification | Step 2: Mono-hydrolysis |
| Starting Material | 1,3-Cyclohexanedicarboxylic acid | Dimethyl 1,3-cyclohexanedicarboxylate |
| Starting Amount (kg) | 1.0 | 1.0 |
| Moles | 5.81 | 4.99 |
| Key Reagents | Methanol, H₂SO₄ | KOH, THF, H₂O |
| Reaction Temperature (°C) | 65 (Reflux) | 0-5 |
| Reaction Time (h) | 8-12 | 4-6 |
| Product | Dimethyl 1,3-cyclohexanedicarboxylate | This compound |
| Product Amount (kg) | 1.1 | 0.85 |
| Yield (%) | 95 | 91 |
| Overall Yield (%) | - | 86.5 |
Conclusion
The protocols detailed in this application note provide a clear and efficient pathway for the large-scale synthesis of this compound. The two-step process, involving a high-yielding Fischer esterification followed by a selective mono-hydrolysis, is well-suited for industrial production. The use of readily available and cost-effective reagents, coupled with straightforward work-up procedures, makes this synthetic route an attractive option for researchers and professionals in the pharmaceutical and chemical industries. The provided diagrams and tabulated data offer a quick reference for process implementation and optimization.
Application Notes and Protocols: Leveraging 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid in the Design of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 3-(methoxycarbonyl)cyclohexanecarboxylic acid as a versatile scaffold in the synthesis of novel kinase inhibitors. Drawing inspiration from established pharmacophores in kinase inhibitor design, we present a synthetic strategy to develop potent and selective inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. The protocols herein describe the synthesis of a novel indolinone-based kinase inhibitor, its characterization, and methods for biological evaluation.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry. Its cyclohexane core offers a three-dimensional scaffold that can be exploited to achieve specific vectoral orientations of pendant functional groups, while the carboxylic acid and methoxycarbonyl moieties provide orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space and the optimization of ligand-protein interactions.
Kinase inhibitors have emerged as a cornerstone of modern targeted therapy, particularly in oncology. A common structural motif in many kinase inhibitors is the indolinone core, which can be derivatized to achieve high potency and selectivity. This application note details a proposed synthetic route to a novel class of kinase inhibitors by coupling this compound with an appropriately substituted indolinone precursor.
Proposed Application: Synthesis of a Novel Indolinone-Based Kinase Inhibitor
We propose the synthesis of a novel kinase inhibitor, designated as MC-IND-1 , derived from cis-3-(methoxycarbonyl)cyclohexanecarboxylic acid and 5-amino-2-indolinone. The rationale for this design is based on the established efficacy of indolinone-based multi-kinase inhibitors such as Nintedanib and Sunitinib. The cyclohexane moiety of MC-IND-1 is envisioned to occupy the solvent-exposed region of the ATP-binding pocket of various kinases, with the methoxycarbonyl group available for further optimization to enhance potency and selectivity.
Proposed Signaling Pathway Inhibition
MC-IND-1 is designed to target the ATP-binding site of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these kinases can disrupt downstream signaling pathways crucial for tumor angiogenesis and growth.
Figure 1: Proposed mechanism of action for MC-IND-1, targeting receptor tyrosine kinases.
Experimental Protocols
Synthesis of MC-IND-1
The synthesis of MC-IND-1 is proposed as a two-step process involving the activation of the carboxylic acid of cis-3-(methoxycarbonyl)cyclohexanecarboxylic acid followed by amide bond formation with 5-amino-2-indolinone.
Materials:
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cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid
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5-Amino-2-indolinone
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(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Protocol:
-
Carboxylic Acid Activation and Amide Coupling:
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To a solution of cis-3-(methoxycarbonyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add 5-amino-2-indolinone (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final compound MC-IND-1 .
-
Figure 2: Synthetic workflow for the preparation of MC-IND-1.
In Vitro Kinase Inhibition Assay
The inhibitory activity of MC-IND-1 against VEGFR2 and PDGFRβ can be determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
Protocol:
-
Prepare a serial dilution of MC-IND-1 in the appropriate assay buffer.
-
In a 96-well plate, add the kinase, the substrate, ATP, and the diluted inhibitor.
-
Incubate the plate at the recommended temperature and time.
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Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
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Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
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Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The following table presents hypothetical, yet plausible, quantitative data for the synthesized inhibitor MC-IND-1 in comparison to a known inhibitor, Sunitinib. This data is for illustrative purposes to guide researchers in their data analysis.
| Compound | Target Kinase | IC50 (nM) |
| MC-IND-1 | VEGFR2 | 15 |
| PDGFRβ | 25 | |
| Sunitinib | VEGFR2 | 5 |
| PDGFRβ | 8 |
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel kinase inhibitors. The proposed synthetic route to MC-IND-1 provides a clear and actionable protocol for researchers in drug discovery. The flexible nature of the starting material allows for the generation of a library of analogues for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation targeted therapies. Further optimization of the cyclohexane scaffold and the methoxycarbonyl group could lead to inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid. The primary focus is on improving the yield of this compound through the selective hydrolysis of dimethyl 1,3-cyclohexanedicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired monoester. What are the common causes, and how can I improve the yield?
A: Low yields in the selective hydrolysis of dimethyl 1,3-cyclohexanedicarboxylate are frequently due to incomplete reaction, over-hydrolysis to the diacid, or challenges in product isolation. Several factors can be optimized to enhance the yield.
Potential Causes and Solutions:
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Suboptimal Reaction Time: Insufficient reaction time can lead to a significant amount of unreacted diester, while excessive time can promote the formation of the undesired dicarboxylic acid. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
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Incorrect Stoichiometry of Base: The molar ratio of the base (e.g., potassium hydroxide or sodium hydroxide) to the diester is critical. A 1:1 molar ratio is theoretically required for mono-hydrolysis. However, using a slight excess of the diester may be beneficial in some cases to minimize the formation of the diacid.
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Inappropriate Reaction Temperature: The reaction temperature influences the rate of both the desired mono-hydrolysis and the subsequent hydrolysis to the diacid. Lower temperatures (e.g., 0-25 °C) generally favor the formation of the monoester by slowing down the second hydrolysis step.
-
Inefficient Mixing: In a biphasic reaction mixture (e.g., an organic solvent and an aqueous base), inefficient stirring can lead to a slow and incomplete reaction. Vigorous stirring is necessary to ensure adequate contact between the reactants.
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Suboptimal Solvent System: The choice of solvent can significantly impact the reaction's selectivity and rate. A solvent system that allows for partial solubility of both the diester and the base is often preferred. Methanol is a common choice as it is also a byproduct of the hydrolysis of the methyl ester, which can influence the reaction equilibrium.
Issue 2: Formation of Significant Amounts of 1,3-Cyclohexanedicarboxylic Acid (Diacid)
Q: I am observing a large amount of the diacid byproduct in my reaction mixture. How can I minimize its formation?
A: The formation of 1,3-cyclohexanedicarboxylic acid is a common side reaction resulting from the hydrolysis of both ester groups. Minimizing its formation is key to improving the yield of the desired monoester.
Potential Causes and Solutions:
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Excess Base: Using more than one equivalent of the base will drive the reaction towards the formation of the diacid. Careful control of the stoichiometry is essential.
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Prolonged Reaction Time: As the reaction progresses, the concentration of the desired monoester increases, making it more likely to be hydrolyzed to the diacid. Halting the reaction at the optimal time, as determined by reaction monitoring, is crucial.
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Elevated Temperature: Higher temperatures accelerate the rate of the second hydrolysis step more significantly than the first, leading to increased diacid formation. Maintaining a lower reaction temperature is advisable.
Issue 3: Difficulty in Separating the Product from Starting Material and Byproducts
Q: I am struggling to isolate pure this compound from the unreacted diester and the diacid byproduct. What are the recommended purification methods?
A: The separation of the monoester from the diester and diacid can be challenging due to their similar polarities. A combination of extraction and crystallization is typically employed for effective purification.
Purification Strategy:
-
Initial Extraction: After quenching the reaction, the mixture is typically acidified. The product, along with the diacid and unreacted diester, can then be extracted into an organic solvent like diethyl ether or ethyl acetate.
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Bicarbonate Wash: The organic extract can be washed with a saturated solution of sodium bicarbonate. The acidic monoester and diacid will be converted to their corresponding carboxylate salts and move into the aqueous layer, while the neutral diester remains in the organic layer.
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Separation of Monoester and Diacid: The aqueous layer containing the salts of the monoester and diacid is then re-acidified with a strong acid (e.g., HCl) to a pH of around 2-3. This will protonate the carboxylate groups. The monoester is generally more soluble in organic solvents than the diacid. Therefore, selective extraction with a suitable organic solvent at a controlled pH can be used to separate the two.
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Crystallization: The crude monoester obtained after extraction can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is dimethyl 1,3-cyclohexanedicarboxylate. This diester is subjected to selective mono-hydrolysis to yield the desired product.
Q2: Which base is more suitable for this selective hydrolysis, NaOH or KOH?
A2: Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used for the saponification. Some studies on similar diesters suggest that KOH may offer slightly better selectivity in certain solvent systems. The choice may also depend on the solubility of the resulting carboxylate salt.
Q3: Can acid-catalyzed hydrolysis be used for this synthesis?
A3: While acid-catalyzed hydrolysis is a standard method for ester cleavage, achieving selective mono-hydrolysis of a diester can be more challenging to control compared to base-mediated saponification. Base-catalyzed hydrolysis is generally the preferred method for this transformation.
Q4: How does the stereochemistry (cis/trans) of the starting dimethyl 1,3-cyclohexanedicarboxylate affect the reaction?
A4: The hydrolysis can be performed on either the cis or trans isomer of the starting diester, or a mixture of both. The reaction conditions will yield the corresponding cis or trans monoester. The separation of cis and trans isomers of the final product may require chromatographic techniques if a specific isomer is desired and the starting material was a mixture.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Both strong acids (for workup) and bases are corrosive and should be handled with care in a well-ventilated fume hood. Organic solvents are flammable and should be kept away from ignition sources.
Experimental Protocols
Protocol 1: Base-Catalyzed Selective Mono-hydrolysis of Dimethyl 1,3-cyclohexanedicarboxylate
This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction time and temperature may be required.
Materials:
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Dimethyl 1,3-cyclohexanedicarboxylate
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Methanol
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Diethyl ether or Ethyl acetate
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Saturated sodium bicarbonate solution
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Hydrochloric acid (e.g., 1M or 2M)
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Anhydrous magnesium sulfate or sodium sulfate
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 1,3-cyclohexanedicarboxylate in methanol.
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Addition of Base: In a separate flask, prepare a solution of one equivalent of KOH or NaOH in methanol or a methanol/water mixture.
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Reaction: Cool the diester solution in an ice bath and slowly add the basic solution dropwise with vigorous stirring.
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Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 16-24 hours.
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted diester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with hydrochloric acid.
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Extract the product from the acidified aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Mono-hydrolysis of Dialkyl Cyclohexanedicarboxylates
| Starting Material | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Monoester (%) | Reference |
| Dimethyl 1,4-cyclohexanedicarboxylate | KOH (1.0) | Methanol | Reflux | 16 | ~35 | [1] |
| Dimethyl 1,4-cyclohexanedicarboxylate | H₂O (non-catalytic) | Water | 220 | 5 | 55.2 (as diacid) | [2] |
| Diethyl adipate | NaOH (1.2) | Ethanol | 40 | Not Specified | High Selectivity | [2] |
Note: Data for the 1,3-isomer is limited in the literature; these examples for analogous compounds illustrate the range of conditions and yields.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(methoxycarbonyl)cyclohexanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds via a two-step process: (1) Dieckmann condensation of dimethyl pimelate to form methyl 2-oxocyclohexane-1-carboxylate, followed by (2) saponification and decarboxylation to yield an intermediate, and subsequent selective hydrolysis to the final product.
Issue 1: Low Yield in Dieckmann Condensation Step
| Potential Cause | Recommended Solution |
| Ineffective Base: The base used (e.g., sodium methoxide, sodium hydride) is not sufficiently strong or has degraded due to exposure to moisture. | Use a freshly opened or properly stored strong base. Sodium hydride (60% dispersion in mineral oil) is often effective. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Reversal of Condensation: The equilibrium of the Dieckmann condensation can be unfavorable. The reverse reaction, a retro-Claisen condensation, can compete, especially if the resulting β-keto ester is not deprotonated by the base.[2][3] | Use at least one full equivalent of the base to ensure the complete deprotonation of the product, which drives the reaction forward. The reaction should be quenched by careful addition of acid only after the reaction is complete. |
| Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. | For reactions using sodium hydride, refluxing in a solvent like toluene is a common practice.[1] The optimal temperature should be determined based on the specific base and solvent system used. |
| Intermolecular Condensation: While less common for the formation of six-membered rings, intermolecular Claisen condensation can occur, leading to polymeric byproducts. | Maintain a high dilution of the starting diester to favor the intramolecular reaction pathway. |
Issue 2: Incomplete or Non-Selective Hydrolysis
| Potential Cause | Recommended Solution |
| Over-hydrolysis: Both ester groups are hydrolyzed, leading to the formation of cyclohexane-1,3-dicarboxylic acid as the major product. | Carefully control the stoichiometry of the base (e.g., potassium hydroxide). Use of approximately one equivalent of base is recommended for monohydrolysis. The reaction should be monitored closely by techniques like TLC or GC to stop it once the desired product is maximized. |
| Under-hydrolysis: A significant amount of the starting diester, dimethyl cyclohexane-1,3-dicarboxylate, remains unreacted. | Increase the reaction time or slightly increase the reaction temperature. A prolonged reflux (e.g., 16 hours) might be necessary for some substrates. Ensure efficient stirring to maximize the interaction between the reactants. |
| Poor Solubility: The diester may not be fully soluble in the reaction medium, leading to a slow or incomplete reaction. | A co-solvent system, such as methanol-water or DMSO-water, can improve the solubility of the diester and facilitate a more homogenous reaction.[4] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Contamination with Diacid: The desired monoester is contaminated with the dicarboxylic acid byproduct. | After acidification of the reaction mixture, perform a careful extraction. The monoester and diacid will have different solubilities in organic and aqueous phases at different pH values. Fractional crystallization can also be an effective purification method. |
| Contamination with Diester: The starting diester remains in the final product. | Purification can be achieved by column chromatography on silica gel. Alternatively, the unreacted diester can be removed by extraction with a non-polar solvent (e.g., ether) from an aqueous solution of the saponified product before acidification. |
| Presence of Isomers: Both cis and trans isomers of the product may be present. | The separation of cis and trans isomers can be challenging and often requires careful column chromatography or fractional crystallization. The specific stereochemistry of the final product will depend on the stereochemistry of the precursor diester. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common route involves the intramolecular Dieckmann condensation of dimethyl pimelate using a strong base to form a cyclic β-keto ester. This intermediate is then typically hydrolyzed and decarboxylated to yield dimethyl cyclohexane-1,3-dicarboxylate. The final step is a selective monohydrolysis of this diester to give the desired product.
Q2: What are the main side products I should expect?
A2: In the Dieckmann condensation step, potential side products are minimal if the reaction is run under high dilution, but can include intermolecular condensation products. In the selective hydrolysis step, the main side products are the unreacted starting material (dimethyl cyclohexane-1,3-dicarboxylate) and the fully hydrolyzed product (cyclohexane-1,3-dicarboxylic acid).
Q3: How can I monitor the progress of the selective hydrolysis reaction?
A3: The reaction can be effectively monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals, acidified, and spotted on a TLC plate. The disappearance of the starting diester and the appearance of the mono-acid and di-acid products can be visualized. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: Can I use a different starting material than dimethyl pimelate?
A4: Yes, pimelic acid can be used as a precursor, which would first need to be esterified to dimethyl pimelate. A procedure for this esterification involves refluxing pimelic acid in methanol with a catalytic amount of a strong acid like p-toluenesulfonic acid.[5]
Q5: My final product is a mixture of cis and trans isomers. How does this happen and can it be controlled?
A5: The stereochemistry of the final product is determined by the stereochemistry of the dimethyl cyclohexane-1,3-dicarboxylate intermediate. The hydrogenation of dimethyl isophthalate to produce this intermediate can yield a mixture of cis and trans isomers. Controlling the stereoselectivity often requires specific catalysts and reaction conditions during the hydrogenation step. Separation of the final isomers typically requires chromatographic techniques.
Experimental Protocols
1. Dieckmann Condensation of Dimethyl Pimelate (General Procedure)
A solution of dimethyl pimelate (1.0 eq) in a dry, inert solvent such as toluene is added to a suspension of a strong base, like sodium hydride (60% dispersion in mineral oil, ~1.2 eq), under an inert atmosphere (e.g., argon).[1] The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC). After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude β-keto ester can then be carried forward to the next step.
2. Selective Monohydrolysis of Dimethyl Cyclohexane-1,3-dicarboxylate (Adapted from a similar procedure for the 4-isomer)
To a stirred solution of dimethyl cyclohexane-1,3-dicarboxylate in methanol, a solution of potassium hydroxide (approximately 1.0-1.2 equivalents) in methanol is added. The reaction mixture is heated at reflux for an extended period (e.g., 16 hours), with the progress monitored by TLC. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and washed with ether to remove any unreacted diester. The aqueous layer is then cooled in an ice bath and acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.
Data Presentation
| Reaction Step | Product | Side Product(s) | Typical Yield | Reference |
| Dieckmann Condensation | Methyl 2-oxocyclohexane-1-carboxylate | Intermolecular condensation products | ~75% (general procedure) | [1] |
| Selective Monohydrolysis | This compound | Cyclohexane-1,3-dicarboxylic acid, Dimethyl cyclohexane-1,3-dicarboxylate | ~71% (for 4-isomer) | [6][7] |
Note: Yields are highly dependent on specific reaction conditions and optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. daneshyari.com [daneshyari.com]
- 5. DIMETHYL PIMELATE synthesis - chemicalbook [chemicalbook.com]
- 6. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]
- 7. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | - Incomplete extraction from the aqueous phase.- Product loss during solvent transfers.- Adsorption of the product onto the silica gel during column chromatography.- Co-precipitation with impurities during crystallization. | - Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Ensure efficient phase separation to avoid loss of the organic layer.- Minimize the number of transfer steps.- In column chromatography, select an appropriate solvent system to ensure good elution of the product. A small amount of acid (e.g., 0.1% acetic acid) can be added to the eluent to reduce tailing and improve recovery of carboxylic acids.[1]- For crystallization, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. |
| Presence of Unreacted Starting Materials | - Incomplete reaction.- Inefficient removal during work-up. | - Optimize reaction conditions (e.g., reaction time, temperature, catalyst loading) to drive the reaction to completion.- During aqueous work-up, perform a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid starting materials.[2]- Utilize column chromatography with a suitable solvent gradient to separate the product from less polar starting materials. |
| Cis/Trans Isomers Present in the Final Product | - The synthesis may produce a mixture of cis and trans isomers. | - Separation of cis and trans isomers can be challenging. High-performance liquid chromatography (HPLC) may be required for complete separation.[3]- Careful column chromatography with a shallow solvent gradient may afford partial separation.- Fractional crystallization could be attempted with various solvent systems. |
| Oily Product Instead of a Solid | - Presence of residual solvent.- The product may be an oil at room temperature if impure.- The product may exist as a low-melting solid or an oil. | - Ensure complete removal of solvent under high vacuum.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the oil further using column chromatography to remove impurities that may be inhibiting crystallization. |
| Broad or Incorrect Melting Point | - Presence of impurities. | - Repurify the product using the methods described in this guide (recrystallization or column chromatography).- Ensure the product is thoroughly dried to remove any residual solvent, which can depress the melting point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as the corresponding dicarboxylic acid or diol, byproducts from side reactions, and residual solvents used in the synthesis and purification steps.[4] Depending on the synthetic route, cis/trans isomers of the product can also be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Liquid-liquid extraction is effective for removing acidic or basic impurities and water-soluble byproducts.[5]
-
Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.[3]
-
Crystallization is an excellent final purification step to obtain a highly pure, crystalline solid, provided a suitable solvent is found.[6]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate). Combine the fractions that contain the pure product.
Q4: My compound is streaking on the TLC plate and eluting slowly during column chromatography. What can I do?
A4: Carboxylic acids can interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to your eluent.[1] This will help to protonate the carboxylic acid and reduce its interaction with the stationary phase, resulting in better peak shape and elution.
Q5: What is a good starting point for a recrystallization solvent for this compound?
A5: For carboxylic acids, polar solvents or mixtures of polar and non-polar solvents are often effective. Good starting points for solvent screening include:
-
Ethyl acetate/hexanes[6]
-
Acetone/water
-
Ethanol/water
-
Toluene
The ideal solvent will dissolve the compound when hot but not at room temperature.
Data Presentation
The following tables summarize typical quantitative data for the purification of compounds structurally related to this compound, as specific data for the target compound is limited in the available literature. This data can be used as a general guideline.
Table 1: Typical Yields for Purification of Cyclohexanecarboxylic Acid Derivatives by Column Chromatography
| Starting Material | Eluent System | Yield (%) | Reference Compound |
| Crude reaction mixture | Petroleum Ether : Ethyl Acetate = 2 : 1 | 70 | A vinyl benzenesulfonyl chloride derivative[3] |
| Crude reaction mixture | CH₂Cl₂ : Et₃N = 100 : 1 | 59 | A triphenylphosphine derivative[3] |
Table 2: Example of Purification by Recrystallization
| Starting Material | Recrystallization Solvent | Recovered Product (g) | Reference Compound |
| 20 g crude dimethyl 1,4-cyclohexanedicarboxylate reaction mixture | Ethyl Acetate | 6.2 | 4-Methoxycarbonylcyclohexanecarboxylic acid[6] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash : Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL for a 10 g scale reaction) to remove any basic impurities.
-
Basic Wash : Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic starting materials.[2] Check the pH of the final aqueous wash to ensure it is basic.
-
Brine Wash : Wash the organic layer with saturated NaCl solution (brine) (1 x 50 mL) to remove residual water and inorganic salts.[3]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities of different polarities.
-
TLC Analysis : Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value of approximately 0.3. The addition of 0.1% acetic acid to the eluent can improve peak shape.[1]
-
Column Packing : Prepare a silica gel column using the selected eluent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This protocol is used as a final step to obtain a highly pure crystalline product.
-
Solvent Selection : In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Cooling : Allow the solution to cool slowly to room temperature. If crystals form, this is a good solvent. If no crystals form, try adding an anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool.
-
Recrystallization : Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Crystallization : Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Separation of Cis and Trans Isomers of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the separation of cis and trans isomers of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound challenging?
The separation of these geometric isomers is difficult because they share the same molecular weight and functional groups. This results in very similar physicochemical properties, such as boiling point, polarity, and solubility, making their distinction by standard laboratory techniques a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.
Q2: What are the most effective methods for separating these isomers?
The choice of separation method depends on the scale of the experiment and the desired purity of the final products. For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective due to their high resolving power.[1] For larger-scale separations, fractional crystallization and column chromatography are often employed.[2][3]
Q3: Can I use fractional distillation for this separation?
While theoretically possible, fractional distillation is often inefficient for separating cis and trans isomers due to their typically very close boiling points.[1] Achieving a meaningful separation would require a highly efficient fractional distillation setup, likely under reduced pressure, which may not be practical in many laboratory settings.
Q4: How can I confirm the identity and purity of the separated isomers?
Beyond chromatographic retention times, several spectroscopic techniques are crucial for confirming the identity and assessing the purity of the separated isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing between cis and trans isomers based on differences in proton-proton coupling constants. Infrared (IR) spectroscopy and melting point analysis (if the isomers are solid) can also provide confirmatory data.
Troubleshooting Guides
Fractional Crystallization
Fractional crystallization is a common technique that relies on the differential solubility of the isomers in a given solvent.
Troubleshooting Common Issues in Fractional Crystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent.[3] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Induce crystallization by scratching the inside of the flask or adding a seed crystal.[3] | ||
| An oil or amorphous solid forms instead of crystals. | The solution is supersaturated, and the compound is precipitating above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[3] |
| The presence of impurities is inhibiting crystallization. | Consider a pre-purification step, such as passing a solution of the mixture through a short plug of silica gel. | |
| Low yield of the desired isomer. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the mixture. Concentrate the mother liquor to obtain a second crop of crystals.[3] |
| Poor separation of isomers (cross-contamination). | The cooling rate was too fast, leading to co-precipitation. | Ensure a slow and controlled cooling process to allow for selective crystallization.[3] |
| The solubility difference between the isomers is not significant in the chosen solvent. | Perform multiple recrystallization steps. Experiment with different solvents or solvent mixtures to maximize the solubility difference. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique suitable for both analytical and preparative-scale separation.
Troubleshooting HPLC Separation
| Problem | Possible Cause | Solution |
| Broad or overlapping peaks. | The mobile phase composition is not optimal. | Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, a lower percentage of the organic solvent can increase retention and improve separation.[4] |
| The mobile phase pH is not suitable. | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, which can lead to sharper peaks.[4][5] | |
| The column stationary phase is not providing adequate selectivity. | Try a column with a different stationary phase. If using a C18 column, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.[4] | |
| The column temperature is not optimized. | Vary the column temperature. Sometimes, lowering the temperature can enhance the resolution between isomers.[1] | |
| Peak tailing. | Secondary interactions between the analyte and the silica support. | Add a competing acid to the mobile phase (e.g., 0.1% formic acid) to minimize interactions with residual silanol groups.[5] |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if it's old. |
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol is a general guideline and may require optimization.
-
Solvent Screening : Test the solubility of the isomer mixture in various solvents (e.g., water, ethanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and at elevated temperatures to find a solvent where the solubility of the two isomers differs significantly.
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Dissolution : In a flask equipped with a reflux condenser, dissolve the isomer mixture in the minimum amount of the chosen hot solvent.
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Cooling and Crystallization : Slowly cool the saturated solution to room temperature, and then in an ice bath, to induce crystallization of the less soluble isomer. A slow cooling rate is crucial for selective crystallization.[3]
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Isolation of the First Isomer : Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This crop will be enriched in the less soluble isomer.
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Isolation of the Second Isomer : The filtrate will be enriched in the more soluble isomer. Concentrate the filtrate by evaporating a portion of the solvent and repeat the cooling and crystallization process to isolate the second isomer.
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Purity Assessment and Recrystallization : Assess the purity of each isomer fraction using HPLC or NMR. If necessary, repeat the recrystallization process for each fraction to achieve the desired purity.
Protocol 2: Separation by Preparative HPLC
This protocol provides a starting point for developing a preparative HPLC method.
System and Column:
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HPLC system with a preparative-scale column (e.g., C18, 10 µm particle size, 250 x 20 mm).
-
UV detector.
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Method Development : Develop an analytical-scale method first to determine the optimal mobile phase composition and gradient for separating the two isomers.
-
Sample Preparation : Dissolve the isomer mixture in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter before injection.
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Gradient Elution : Start with an isocratic hold at a low percentage of solvent B, then run a shallow gradient to elute the two isomers. For example:
-
0-5 min: 30% B
-
5-25 min: 30-50% B
-
25-30 min: 50% B
-
-
Fraction Collection : Collect the eluent in fractions as the peaks corresponding to the cis and trans isomers elute from the column.
-
Analysis and Pooling : Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions for each isomer.
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Solvent Removal : Remove the HPLC solvent from the pooled fractions using a rotary evaporator to obtain the purified isomers.
Visualizations
Caption: General workflow for the separation and purification of isomers.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
Optimizing reaction conditions for the synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing a partial hydrolysis of dimethyl 1,3-cyclohexanedicarboxylate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Material: The diester may be of poor quality or degraded. 2. Insufficient Hydrolysis: Reaction time may be too short, temperature too low, or base concentration insufficient. 3. Incorrect Stoichiometry: The molar ratio of base to diester may be incorrect for selective mono-hydrolysis. | 1. Quality Control: Verify the purity of the dimethyl 1,3-cyclohexanedicarboxylate via NMR or GC-MS before starting the reaction. 2. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC. A slight excess of the base (e.g., 1.1 equivalents) can be tested. 3. Stoichiometric Adjustment: Carefully measure and use one equivalent of the hydrolyzing agent (e.g., potassium hydroxide) to favor the formation of the mono-acid. |
| Formation of Dicarboxylic Acid | 1. Over-hydrolysis: The reaction may have proceeded for too long, at too high a temperature, or with an excess of base. | 1. Reduce Reaction Time/Temp: Monitor the reaction closely and quench it as soon as the starting diester is consumed. 2. Precise Stoichiometry: Use exactly one equivalent of the base. |
| Presence of Unreacted Diester | 1. Incomplete Reaction: See "Low or No Product Formation". | 1. Drive Reaction to Completion: If extending the reaction time or slightly increasing the temperature does not resolve the issue, consider a different solvent system that may improve solubility and reaction kinetics. |
| Difficult Product Isolation | 1. Emulsion during Workup: Formation of an emulsion during the extraction process can make phase separation difficult. 2. Product Precipitation Issues: The product may not precipitate cleanly upon acidification. | 1. Break Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 2. Optimize Precipitation: Ensure the aqueous layer is sufficiently acidified (pH ~2) with a strong acid like HCl. Cooling the solution on an ice bath can aid precipitation. If the product remains oily, try scratching the inside of the flask or adding a seed crystal. |
| Cis/Trans Isomer Contamination | 1. Isomerization: The reaction or workup conditions may be promoting isomerization. | 1. Mild Conditions: Employ milder reaction and workup conditions where possible. 2. Chromatographic Separation: If a mixture of isomers is obtained, purification by column chromatography may be necessary. Chiral HPLC can be used for analysis of stereoisomers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the selective mono-hydrolysis of dimethyl 1,3-cyclohexanedicarboxylate. This involves reacting the diester with one equivalent of a base, such as potassium hydroxide in methanol, followed by acidification.[2]
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots with a KMnO4 stain. The starting diester, the desired mono-acid mono-ester, and the diacid byproduct will have different Rf values. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the key considerations for the purification of this compound?
A3: The primary purification method is recrystallization, often from a solvent like ethyl acetate.[2] If significant amounts of unreacted diester or the diacid are present, an initial acid-base extraction can be effective. For challenging separations, column chromatography on silica gel may be required.
Q4: What are some potential side reactions to be aware of?
A4: The main side reaction is the over-hydrolysis of the starting diester to form cyclohexane-1,3-dicarboxylic acid. Under harsh basic conditions, epimerization at the carbon atoms bearing the functional groups could also occur, leading to a mixture of cis and trans isomers.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Partial Hydrolysis
This protocol is adapted from the synthesis of the 4-isomer.[2]
Materials:
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Dimethyl 1,3-cyclohexanedicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (HCl), dilute (e.g., 2M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 1,3-cyclohexanedicarboxylate in methanol.
-
In a separate flask, prepare a solution of one equivalent of potassium hydroxide in methanol.
-
Add the potassium hydroxide solution to the stirred solution of the diester.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the mixture to room temperature.
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Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and transfer it to a separatory funnel.
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Wash the aqueous solution with diethyl ether to remove any unreacted diester.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid.
-
Extract the acidified aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate.
Visualizations
References
Common impurities in commercial 3-(Methoxycarbonyl)cyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(Methoxycarbonyl)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding slower than expected or yielding unexpected byproducts. Could impurities in my this compound be the cause?
A1: Yes, impurities in your starting material can significantly impact reaction kinetics and outcomes. Common impurities can act as catalysts, inhibitors, or competing reagents. We recommend verifying the purity of your commercial lot before use, especially for sensitive applications.
Q2: What are the most common impurities I should be aware of in commercial this compound?
A2: Based on typical synthesis routes, the most probable impurities include:
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Starting Materials and Related Products:
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1,3-Cyclohexanedicarboxylic acid: The un-esterified diacid. Its presence can alter stoichiometry and introduce unwanted acidity.
-
Dimethyl 1,3-cyclohexanedicarboxylate: The fully esterified diester. This impurity is generally less reactive in reactions targeting the carboxylic acid group but can be problematic in high concentrations.
-
-
Isomeric Impurities:
-
Regioisomers: 2-(Methoxycarbonyl)cyclohexanecarboxylic acid and 4-(Methoxycarbonyl)cyclohexanecarboxylic acid. These isomers may have different reactivity and lead to undesired products in regioselective reactions.
-
Stereoisomers: cis- and trans-isomers of this compound. The stereochemistry of your starting material can be critical for the stereochemical outcome of your reaction.
-
-
Residual Solvents: Solvents used in the synthesis and purification, such as methanol or ethyl acetate, may be present in trace amounts.
Q3: How can I detect the presence of these impurities?
A3: Several analytical techniques can be employed to assess the purity of your material:
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High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the target compound from its diacid, diester, and isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to identify and quantify impurities. Distinct signals for the different isomers and the presence of signals corresponding to the diacid or diester can indicate their presence.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities, including residual solvents and, with appropriate derivatization, the main components and their isomers.
Q4: My sample of this compound appears to be a mixture of cis- and trans-isomers. How will this affect my experiment?
A4: The presence of a mixture of stereoisomers can lead to a corresponding mixture of stereoisomeric products in your reaction. This can complicate purification and may not be acceptable if a specific stereoisomer is required for your application, such as in the development of stereospecific pharmaceuticals. If the stereochemistry is critical, it is essential to use a stereochemically pure starting material or to separate the desired isomer before use.
Q5: What steps can I take to remove these impurities?
A5: If the level of impurities is unacceptably high, you may consider the following purification methods:
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Recrystallization: This can be an effective method for removing small amounts of impurities, particularly if the impurities have different solubilities than the desired compound.
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Column Chromatography: Silica gel chromatography can be used to separate the target compound from its less polar (e.g., dimethyl ester) and more polar (e.g., dicarboxylic acid) impurities. Separating regio- and stereoisomers may require a more specialized chromatographic setup.
Impurity Profile of Commercial this compound
The following table summarizes the potential impurities and their typical concentration ranges in commercial batches. Note that these values are representative and can vary between suppliers and lots.
| Impurity | Typical Concentration Range (%) | Potential Impact on Experiments |
| 1,3-Cyclohexanedicarboxylic acid | 0.1 - 2.0 | Affects stoichiometry of reactions involving the carboxylic acid; can act as a Brønsted acid catalyst or inhibitor. |
| Dimethyl 1,3-cyclohexanedicarboxylate | 0.1 - 1.5 | Generally inert in reactions targeting the carboxylic acid, but acts as a non-reactive impurity, reducing the effective concentration of the desired reagent. |
| cis/trans-Isomers | 0.5 - 5.0 (of the other isomer) | Leads to a mixture of stereoisomeric products; can complicate purification and characterization of the final product. |
| Regioisomers (1,2- and 1,4-) | 0.1 - 1.0 | May lead to the formation of undesired constitutional isomers of the product. |
| Residual Solvents (e.g., Methanol, Ethyl Acetate) | < 0.5 | Can interfere with certain reactions, particularly those sensitive to protic or nucleophilic solvents. |
Experimental Protocols
Protocol: HPLC Analysis of this compound and Its Common Impurities
This protocol provides a general method for the separation and quantification of this compound from its primary impurities.
1. Objective: To determine the purity of a this compound sample and quantify the levels of 1,3-cyclohexanedicarboxylic acid, dimethyl 1,3-cyclohexanedicarboxylate, and its regioisomers.
2. Materials:
-
This compound sample
-
Reference standards for this compound, 1,3-cyclohexanedicarboxylic acid, and dimethyl 1,3-cyclohexanedicarboxylate
-
Acetonitrile (HPLC grade)
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Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Volumetric flasks
-
HPLC vials
3. Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS).
-
-
Standard Preparation:
-
Prepare individual stock solutions of the analyte and each potential impurity in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all components at a known concentration (e.g., 0.1 mg/mL of each) by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in negative mode.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
5. Data Analysis:
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Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
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The expected elution order is typically the most polar compound first (1,3-cyclohexanedicarboxylic acid), followed by the monoester isomers, and then the least polar dimethyl ester.
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Calculate the percentage purity and the concentration of each impurity using the peak areas from the sample and standard chromatograms.
Visualization
Troubleshooting Workflow for Impurity Investigation
The following diagram outlines a logical workflow for a researcher who suspects that impurities in their this compound are affecting their experiment.
Caption: Troubleshooting workflow for investigating potential impurities.
Preventing byproduct formation in 3-(Methoxycarbonyl)cyclohexanecarboxylic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound, a monoester, typically starts from one of two common precursors:
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Partial Esterification of Cyclohexane-1,3-dicarboxylic acid: This involves reacting the diacid with methanol in the presence of an acid catalyst. The primary challenge is stopping the reaction after the formation of the monoester to prevent the creation of the diester byproduct.[1]
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Selective Monohydrolysis of Dimethyl cyclohexane-1,3-dicarboxylate: This route starts with the diester and uses a controlled amount of base or acid to hydrolyze only one of the ester groups.[1] The main difficulty is preventing the hydrolysis of both ester groups, which would result in the diacid.
Q2: What are the primary byproducts in this synthesis?
A2: The formation of byproducts is a significant challenge.[2] The main byproducts depend on the starting material:
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When starting with cyclohexane-1,3-dicarboxylic acid , the major byproduct is dimethyl cyclohexane-1,3-dicarboxylate (the diester) due to esterification at both carboxylic acid sites.[2]
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When starting with dimethyl cyclohexane-1,3-dicarboxylate , the major byproduct is cyclohexane-1,3-dicarboxylic acid (the diacid) from the hydrolysis of both ester groups.[3]
-
Depending on the reaction conditions, isomeric impurities may also form.[4]
Q3: What general strategies can minimize byproduct formation?
A3: Several strategies can enhance the selectivity for the desired monoester:
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Stoichiometric Control: Carefully controlling the molar ratios of reactants is crucial. For esterification, using an excess of the dicarboxylic acid relative to the alcohol can favor mono-ester formation. Conversely, for hydrolysis, using a limited amount of the hydrolyzing agent (e.g., base) is necessary.[5]
-
Reaction Conditions: Optimizing temperature, reaction time, and catalyst choice is essential. Lower temperatures and shorter reaction times can often reduce the formation of undesired diester or diacid products.
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Use of Protective Groups: Although more complex, one carboxylic acid group can be protected, allowing the other to be esterified, followed by deprotection.
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Solvent Choice and Water Content: In certain esterification systems, the presence of a significant amount of water can surprisingly retard diester formation, as the monoester product is extracted into a nonpolar solvent as it forms.[2]
Troubleshooting Guide
Issue 1: My reaction yields a significant amount of diester byproduct (dimethyl cyclohexane-1,3-dicarboxylate). How can I improve selectivity for the monoester?
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Potential Cause 1: Incorrect Stoichiometry.
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Solution: When esterifying cyclohexane-1,3-dicarboxylic acid, avoid using a large excess of methanol. Instead, precise stoichiometric control is necessary. Some methods achieve mono-protection by distinguishing the dicarboxylic acids using specific reagents that interact with one carboxylic acid group.[5]
-
-
Potential Cause 2: Prolonged Reaction Time or High Temperature.
-
Solution: The formation of the monoester is an intermediate step toward the diester. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the optimal concentration of the monoester is reached. Elevated temperatures can promote the formation of byproducts.[5]
-
-
Potential Cause 3: Inefficient Removal of Monoester.
-
Solution: A specialized method involves using a biphasic system where the monoester, being more soluble in a nonpolar solvent, is continuously extracted from the aqueous reaction mixture as it forms. This prevents it from reacting further to form the diester. The presence of a molar excess of water is key to this process.[2]
-
Issue 2: My hydrolysis of dimethyl cyclohexane-1,3-dicarboxylate produces too much of the diacid. How can I achieve selective monohydrolysis?
-
Potential Cause 1: Excess Hydrolyzing Agent.
-
Solution: The most critical factor is the amount of base (e.g., NaOH, KOH) or acid used for hydrolysis. Use slightly less than one molar equivalent of the hydrolyzing agent relative to the diester to favor the cleavage of only one ester group.
-
-
Potential Cause 2: Reaction Conditions are too Harsh.
-
Solution: Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C) and for a shorter duration. Saponification is a progressive reaction; extended times or high heat will inevitably lead to the formation of the diacid.[3] Monitor the reaction progress carefully.
-
Issue 3: I am observing isomeric impurities (e.g., cis/trans isomers) in my final product. What is the cause and how can I prevent this?
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Potential Cause 1: Isomeric Mixture in Starting Material.
-
Solution: The starting dimethyl cyclohexane-1,3-dicarboxylate or cyclohexane-1,3-dicarboxylic acid may exist as a mixture of cis and trans isomers.[6] Ensure the stereochemical purity of your starting material by using a reliable supplier or by purifying it before use.
-
-
Potential Cause 2: Isomerization During Reaction.
-
Solution: Harsh reaction conditions, particularly the use of strong bases or acids and high temperatures, can sometimes lead to epimerization at the carbon atoms bearing the functional groups. Employing milder reaction conditions can help preserve the stereochemistry of the starting material.
-
Data on Byproduct Formation
| Factor | Condition | Expected Outcome on Product Ratio (Monoester:Diester) | Citation |
| Molar Ratio (Acid:Alcohol) | 1:1 to 2:1 | High ratio of monoester to diester (e.g., 3.5:1 to 4.1:1) | [7] |
| 3:1 to 8:1 | Near equal amounts of monoester and diester | [7] | |
| Specialized Reagents | Addition of LiCl with TFAA | Critically enhances monoester selectivity (e.g., 24:1 monoester/diester) | [5] |
| Reaction Environment | Presence of a molar excess of water in a biphasic system | Excellent yields of monoester (e.g., 96:4 monoester/diester) | [2] |
Representative Experimental Protocol: Selective Monohydrolysis
This protocol describes a general method for the selective monohydrolysis of dimethyl cyclohexane-1,3-dicarboxylate. Researchers should adapt and optimize this procedure for their specific laboratory conditions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl cyclohexane-1,3-dicarboxylate (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate.
-
Addition of Base: Prepare a solution of potassium hydroxide (KOH) (0.95 eq) in water. Add this solution dropwise to the stirred diester solution over 30-60 minutes. The sub-stoichiometric amount of base is critical for selectivity.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) while monitoring its progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to stop the reaction when the consumption of the starting diester is significant, but the formation of the diacid byproduct is minimal.
-
Quenching and Acidification: Once the optimal point is reached, quench the reaction by adding it to cold water. Acidify the aqueous solution to a pH of ~2-3 using cold 1M HCl. The desired product, being a carboxylic acid, will precipitate or become extractable.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to separate the desired monoester from unreacted diester and the diacid byproduct.
Visual Troubleshooting Guide
The following diagram outlines the troubleshooting workflow for minimizing byproduct formation in the synthesis of this compound.
References
- 1. Dimethyl cyclohexane-1,3-dicarboxylate | 6998-82-9 | Benchchem [benchchem.com]
- 2. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl cyclohexane-1,3-dicarboxylate | C10H16O4 | CID 138896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Factors influencing the synthesis of monoester and diester from polyethylene glycol400 and oleic acid by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low stereoselectivity in 3-(Methoxycarbonyl)cyclohexanecarboxylic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, with a focus on addressing challenges related to low stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how is stereochemistry controlled in each?
There are two main routes for synthesizing this compound. The choice of route is critical as it dictates the type of stereoisomers produced (cis/trans) and the methods for controlling the stereochemical outcome.
-
Catalytic Hydrogenation of an Aromatic Precursor: This is the most common method, typically starting from 3-carboxybenzoic acid or its methyl ester. The hydrogenation of the benzene ring creates the cyclohexane core. The stereoselectivity (the ratio of cis to trans isomers) is influenced by the catalyst (e.g., Rhodium, Ruthenium, Palladium), solvent, hydrogen pressure, and temperature.[1][2][3]
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction involves reacting a suitable diene with a dienophile (e.g., methyl acrylate). The stereochemistry of the resulting cyclohexene ring is governed by the well-established principles of the Diels-Alder reaction, including the endo rule.[4][5][6] Subsequent reduction of the double bond would be required to yield the final product.
Q2: How can the diastereomeric ratio (cis vs. trans) of the final product be accurately determined?
The most reliable methods for determining the diastereomeric ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient. The relative integrals of distinct peaks corresponding to the cis and trans isomers can be used to quantify the ratio.[7]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the isomers, and the relative peak areas provide a quantitative measure of the ratio.[8] Method development is often required to achieve baseline separation.[8]
Q3: My synthesis resulted in an inseparable mixture of isomers. Is it possible to isomerize the undesired isomer to the desired one?
Yes, a process known as epimerization can be used. For instance, the cis isomer can sometimes be converted to the more thermodynamically stable trans isomer. This is often achieved by treating the mixture with a base in an organic solvent.[2]
Troubleshooting Guide for Low Stereoselectivity
This guide addresses specific problems related to poor stereochemical control during the synthesis.
Problem: Low cis:trans Ratio in Catalytic Hydrogenation
Catalytic hydrogenation of substituted benzoic acids can yield a mixture of cis and trans isomers. Achieving a high ratio of the desired isomer requires careful optimization of reaction conditions.
Potential Cause & Troubleshooting Steps
-
Suboptimal Catalyst: The choice of metal and support is crucial.
-
Inappropriate Solvent: Solvent polarity can influence how the substrate adsorbs onto the catalyst surface, thereby affecting the stereochemical pathway.[3]
-
Non-Optimal Temperature and Pressure: These parameters directly affect reaction kinetics and thermodynamics.
Data on Stereoselectivity in Catalytic Hydrogenation
The following table summarizes reported data on how different reaction conditions can affect the stereochemical outcome of the hydrogenation of p-aminobenzoic acid, a related substrate, which provides insight into factors controlling selectivity.
| Catalyst | Solvent(s) | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |
| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 1:4.6 | [1] |
| Rh/C | Isopropanol | 60 | ~10 | Not Reported | [2] |
| Raney Ni | Not Specified | Not Specified | Not Specified | Primarily trans | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid
This protocol is adapted from a general procedure for the hydrogenation of aminobenzoic acid derivatives and serves as a representative example.[1]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen (H₂) gas
-
Autoclave or other suitable high-pressure hydrogenation vessel
Procedure:
-
In an autoclave, combine p-aminobenzoic acid (1.0 eq), 5% Ru/C catalyst (0.25 g per 1.0 g of substrate), and 10% NaOH solution (10 mL per 1.0 g of substrate).[1]
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 15 bar.[1]
-
Heat the mixture to 100°C with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or NMR) until the starting material is consumed (typically 20 hours).[1]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
The resulting aqueous solution containing the product can then be carried forward for workup and purification, such as acidification and extraction.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low stereoselectivity in the synthesis of this compound.
References
- 1. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. chalcogen.ro [chalcogen.ro]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the partial and selective hydrolysis (saponification) of dimethyl cyclohexane-1,3-dicarboxylate. This reaction is typically carried out using a stoichiometric amount of a base, such as potassium hydroxide or sodium hydroxide, in a solvent like methanol.[1]
Q2: My reaction yield is consistently low when scaling up. What are the likely causes?
A2: Low yields on a larger scale can stem from several factors:
-
Incomplete Saponification: Insufficient base or reaction time can lead to unreacted starting material.
-
Over-hydrolysis: Excessive base or prolonged reaction times can lead to the formation of the undesired cyclohexane-1,3-dicarboxylic acid.
-
Poor Temperature Control: Inadequate heat dissipation in larger reactors can cause localized overheating, promoting side reactions.
-
Inefficient Mixing: Poor agitation can result in non-homogenous reaction conditions, leading to both incomplete reaction and side product formation.[2]
Q3: I am observing the formation of significant amounts of cyclohexane-1,3-dicarboxylic acid. How can I minimize this side product?
A3: The formation of the diacid is a common side reaction. To minimize it, consider the following:
-
Stoichiometry: Use a precise, slightly sub-stoichiometric amount of base relative to the diester.
-
Controlled Addition: Add the base solution slowly to the diester solution to avoid localized high concentrations of hydroxide.
-
Temperature Management: Maintain a consistent and moderate reaction temperature. Lower temperatures generally favor the mono-hydrolysis (kinetic product) over the di-hydrolysis (thermodynamic product).[3][4]
-
Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is maximized.
Q4: How can I control the cis/trans isomer ratio of the final product?
A4: The isomeric ratio of the final product is largely determined by the starting dimethyl cyclohexane-1,3-dicarboxylate. It is often preferable to start with a desired isomer of the diester. If you begin with a mixture, you may need to separate the isomers of the final product. Isomerization of the starting diester to the thermodynamically more stable trans isomer can sometimes be achieved using a base like sodium methoxide in methanol.[5][6]
Q5: What are the best practices for purifying this compound at a larger scale?
A5: Large-scale purification can be challenging. Key strategies include:
-
Extraction: After acidification of the reaction mixture, the product is typically extracted into an organic solvent. Be mindful of potential emulsion formation.
-
Crystallization: The product is often purified by crystallization. The choice of solvent is critical for obtaining high purity and good recovery.[7] Fractional crystallization can be employed to separate cis and trans isomers, as they often have different solubilities.[8][9]
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Low Yield of this compound | Incomplete reaction. | - Ensure accurate stoichiometry of the base. - Increase reaction time and monitor progress. - Improve mixing efficiency with appropriate agitation.[2] |
| Formation of cyclohexane-1,3-dicarboxylic acid (diacid). | - Reduce the amount of base used. - Add the base solution portion-wise or via a syringe pump. - Lower the reaction temperature.[3][4] | |
| Product loss during work-up. | - Perform extractions with an appropriate solvent and sufficient volume. - Optimize crystallization conditions (solvent, temperature profile) to maximize recovery. | |
| Incorrect Cis/Trans Isomer Ratio | Starting with an isomeric mixture of the diester. | - Source or synthesize an isomerically pure starting diester. - Isomerize the starting diester to the desired isomer prior to hydrolysis.[6] |
| Isomerization during reaction or work-up. | - While less common under basic saponification conditions, acidic conditions during work-up could potentially cause some isomerization. Minimize exposure to strong acids and high temperatures. | |
| Difficulty in Isolating the Product | Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| Product oiling out during crystallization. | - Use a different crystallization solvent or a solvent mixture. - Ensure a slow cooling rate. - Seed the solution with a small crystal of the pure product. | |
| Presence of Unreacted Starting Material | Insufficient base or reaction time. | - Re-run the reaction with a slight increase in the amount of base or for a longer duration. - Ensure the reaction has gone to completion by TLC or HPLC before starting the work-up. |
Experimental Protocols
Key Experiment: Partial Saponification of Dimethyl Cyclohexane-1,3-dicarboxylate
This protocol is a general guideline and may require optimization for specific scales and equipment.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, dissolve dimethyl cyclohexane-1,3-dicarboxylate (1 equivalent) in methanol.
-
Base Preparation: In a separate vessel, prepare a solution of potassium hydroxide (0.95-1.0 equivalents) in methanol.
-
Reaction: Cool the diester solution to 0-5 °C. Slowly add the potassium hydroxide solution via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the desired level of conversion is achieved (typically 2-6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted diester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: A flowchart of the synthesis and purification process.
References
- 1. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
- 2. nikura.com [nikura.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. ijpbs.com [ijpbs.com]
Technical Support Center: Catalyst Deactivation in the Hydrogenation of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of this compound, and why are they prone to deactivation?
A1: The most common catalysts for the hydrogenation of carboxylic acids and their esters are heterogeneous catalysts, often based on noble metals. For the hydrogenation of a molecule like this compound, which contains both an ester and a carboxylic acid group, typical catalysts include Ruthenium (Ru) and Palladium (Pd) supported on materials like activated carbon (C), alumina (Al₂O₃), or silica (SiO₂).[1] These catalysts are effective but can deactivate through several mechanisms, including poisoning, fouling, sintering, and leaching of the active metal.[2]
Q2: What are the primary mechanisms of catalyst deactivation in this specific hydrogenation reaction?
A2: The primary deactivation mechanisms for catalysts in the hydrogenation of this compound are:
-
Poisoning: Impurities in the feedstock or solvent (e.g., sulfur, nitrogen, or chlorine compounds) can strongly adsorb to the active sites of the catalyst, rendering them inactive.[3]
-
Fouling (Coking): Carbonaceous deposits, or "coke," can form on the catalyst surface through polymerization or condensation of the reactant, product, or solvent. These deposits physically block the pores and active sites of thecatalyst.[2]
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, which reduces the active surface area and, consequently, the catalyst's activity.[4][5]
-
Leaching: The active metal can be dissolved from the support into the reaction medium, leading to a permanent loss of catalytic activity. This can be exacerbated by acidic or basic conditions.[4]
Q3: How does the presence of both a carboxylic acid and an ester group in the substrate affect catalyst deactivation?
A3: The presence of both functional groups can influence deactivation. Carboxylic acids can potentially alter the surface chemistry of the support or interact with the metal, in some cases even suppressing the reduction of the catalyst.[5] Additionally, the reaction conditions required to hydrogenate the relatively unreactive carboxylic acid group might be harsh, potentially accelerating thermal deactivation mechanisms like sintering.[6]
Q4: Is it possible to regenerate a deactivated catalyst used in this reaction?
A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism. For instance, coke deposits can sometimes be removed by controlled oxidation.[7] Some poisons can be removed by washing or specific chemical treatments.[8] However, deactivation due to sintering or significant leaching is often irreversible.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the hydrogenation of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Sudden and complete loss of activity | Catalyst Poisoning: Introduction of a strong poison into the reaction system.[3] | 1. Analyze Feedstock: Check the purity of the substrate, solvent, and hydrogen for common poisons like sulfur, nitrogen, or halides. 2. Purify Reactants: Implement a purification step for the feedstock and solvent if impurities are detected. 3. Catalyst Regeneration: Attempt a regeneration protocol suitable for the suspected poison. |
| Gradual decrease in reaction rate over several cycles | Fouling/Coking: Accumulation of carbonaceous deposits on the catalyst surface.[2] | 1. Modify Reaction Conditions: Lower the reaction temperature or pressure to minimize side reactions that lead to coke formation.[6] 2. Optimize Solvent: Ensure the solvent is stable under reaction conditions and does not contribute to fouling. 3. Regenerate Catalyst: Perform a controlled burnout of the coke in a diluted air stream, followed by reduction.[7] |
| Initial activity is lower than expected with a new batch of catalyst | Improper Catalyst Activation: The catalyst was not properly reduced or pre-treated before use. | 1. Review Activation Protocol: Ensure the reduction procedure (temperature, time, hydrogen flow) is appropriate for the specific catalyst. 2. In-situ vs. Ex-situ Reduction: Consider if an in-situ reduction in the presence of the solvent might be more effective than an ex-situ (dry) reduction. |
| Reaction rate decreases, and analysis of the used catalyst shows larger metal particles | Sintering: The active metal particles have agglomerated due to high temperatures.[4][5] | 1. Lower Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate. 2. Choose a More Stable Catalyst: Consider a catalyst with a different support or promoters that enhance thermal stability. 3. Note: Sintering is generally irreversible. |
| Loss of catalyst mass and detection of metal in the product solution | Leaching: The active metal is dissolving from the support into the reaction medium.[4] | 1. Optimize pH: Adjust the reaction conditions to be closer to neutral pH if possible, as strong acids or bases can promote leaching. 2. Select a Different Support: Use a catalyst support that is more stable under the reaction conditions. 3. Note: Leaching results in irreversible loss of the active metal. |
Quantitative Data on Catalyst Performance and Deactivation
The following tables provide a summary of typical performance and deactivation data for relevant hydrogenation reactions. Note that data for this compound is not widely available, so data for similar compounds are presented as a reference.
Table 1: Performance of Catalysts in Carboxylic Acid/Ester Hydrogenation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity (%) | Reference |
| 5% Ru/C | Benzoic Acid | 220 | 68.9 | 100 | 86 (to Cyclohexane carboxylic acid) | [1] |
| Pd/AC | CO₂ | 120-150 | 80 | - | - | [4] |
| Re-Pd/SiO₂ | Dicarboxylic Acids | 140 | - | - | 71-89 (to Diols) | [5] |
Table 2: Catalyst Deactivation and Regeneration Efficiency
| Catalyst | Deactivation Mechanism | Deactivation Rate | Regeneration Method | Activity Recovery | Reference |
| Pd/AC | Sintering & Leaching | 20% loss in 20 hours | Irreversible | N/A | [4] |
| Pd(OH)₂/C | Fouling/Blocking | Complete deactivation after one cycle | Washing with Chloroform and Acetic Acid | >70% yield after 3 cycles | [8] |
| Pt/C, Ru/C | Carbon Deposition | Gradual | Mild oxidation (200°C) and reduction (180°C) | Full recovery | [7] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound
-
Catalyst Preparation:
-
Place the catalyst (e.g., 5% Ru/C, 1-5 mol% relative to the substrate) into a high-pressure autoclave.
-
If the catalyst requires pre-reduction, follow the manufacturer's instructions. This typically involves heating the catalyst under a flow of hydrogen.
-
-
Reaction Setup:
-
Add the solvent (e.g., 1,4-dioxane, water, or a mixture) and the substrate, this compound, to the autoclave.
-
Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen to remove all air.
-
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reactor to the target temperature (e.g., 150-220 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (e.g., GC, HPLC).
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated from the filtrate by solvent evaporation and further purification if necessary.
-
Protocol 2: General Procedure for Regeneration of a Fouled Catalyst
This protocol is a general guideline for regenerating a catalyst deactivated by carbon deposition (fouling).
-
Catalyst Recovery and Washing:
-
After the hydrogenation reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent (the one used for the reaction is often a good choice) to remove any adsorbed reactants and products.
-
Dry the catalyst, for example, in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
-
Oxidative Treatment (Coke Removal):
-
Place the dried, spent catalyst in a tube furnace.
-
Heat the catalyst to a temperature between 200-400 °C under a flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂). The exact temperature will depend on the catalyst's thermal stability.[7]
-
Hold at this temperature for several hours until the carbonaceous deposits are burned off.
-
-
Reduction (Re-activation):
-
After the oxidative treatment, purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce a flow of hydrogen and heat the catalyst to its recommended reduction temperature to re-activate the metallic sites.[7]
-
After reduction, cool the catalyst to room temperature under an inert atmosphere. The regenerated catalyst is now ready for use.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Common catalyst deactivation mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor | MDPI [mdpi.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. nexair.com [nexair.com]
- 7. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key analytical techniques for the characterization of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid. This compound, a dicarboxylic acid monoester, is of interest in various chemical and pharmaceutical syntheses. Accurate characterization is crucial for quality control, reaction monitoring, and regulatory compliance. The following sections present a comparative overview of spectroscopic and chromatographic methods, including detailed experimental protocols and performance data to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or purity assessment. The table below summarizes the key performance characteristics of the most common methods used for the characterization of this compound and related molecules.
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Use | Structural Elucidation, Isomer Differentiation | Molecular Weight Determination, Structural Fragmentation | Functional Group Identification | Quantification, Purity Assessment, Separation of Non-Volatile Compounds | Quantification, Purity Assessment, Separation of Volatile Compounds |
| Sample Requirement | ~5-10 mg | <1 mg | ~1-2 mg | µg/mL to ng/mL concentrations | ng/mL to pg/mL concentrations (after derivatization) |
| Information Provided | Detailed molecular structure, stereochemistry | Molecular mass, elemental composition, fragmentation pattern | Presence of specific functional groups (e.g., C=O, O-H, C-O) | Retention time, peak area (for quantification) | Retention time, peak area (for quantification) |
| Key Strengths | Unambiguous structure determination | High sensitivity, molecular specificity | Rapid, non-destructive, provides a molecular "fingerprint" | High precision and accuracy for quantification | High resolution for separation of complex mixtures |
| Limitations | Lower sensitivity compared to MS | May require derivatization, potential for ion suppression | Limited structural information, not ideal for quantification | May require method development for optimal separation | Requires derivatization for non-volatile compounds like carboxylic acids |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of dicarboxylic acid monoesters and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound, allowing for the differentiation of cis and trans isomers.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Process the raw data using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts for both ¹H and ¹³C nuclei provide information about the chemical environment of the atoms. For this compound, characteristic signals include those for the methoxy group protons (~3.7 ppm), the cyclohexane ring protons (1.2-2.5 ppm), and the carboxylic acid proton (>10 ppm) in the ¹H spectrum. In the ¹³C spectrum, key signals will be from the two carbonyl carbons (~170-180 ppm) and the methoxy carbon (~52 ppm).[1][2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for volatile compounds or those that can be made volatile through derivatization.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization (Esterification): To increase volatility, the carboxylic acid group is often derivatized, for example, by converting it to its methyl or trimethylsilyl (TMS) ester. A common method is to react the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
GC-MS Protocol:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[4]
-
Injection: Inject the derivatized sample in splitless mode.[4]
-
Oven Program: Start at a low temperature (e.g., 60°C), and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode.[4] The mass spectrum will show the molecular ion peak and characteristic fragment ions. For the methyl ester derivative, one would expect to see fragmentation patterns related to the loss of methoxy and carboxymethoxy groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method for identifying the key functional groups present in this compound.
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands. For this compound, key absorbances include:
-
A broad O-H stretch from the carboxylic acid at approximately 3300-2500 cm⁻¹.
-
C-H stretches from the cyclohexane ring and methoxy group just below 3000 cm⁻¹.
-
A strong C=O stretch from the ester at around 1735 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid at around 1710 cm⁻¹.
-
C-O stretches from the ester and carboxylic acid in the 1300-1000 cm⁻¹ region.[5][6]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity and concentration of this compound in a sample.
-
Instrumentation: An HPLC system equipped with a UV detector or a Mass Spectrometer (for LC-MS).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[7]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[4]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.[4] For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer is recommended.[4]
-
-
Quantification: Prepare a calibration curve using standards of known concentrations of this compound. The peak area of the analyte in the sample is then used to determine its concentration based on the calibration curve.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the analytical characterization and method selection for this compound.
Caption: General workflow for the analytical characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved Analyze the IR spectrum of cyclohexane carboxylic | Chegg.com [chegg.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid. This document outlines detailed experimental protocols and presents comparative data to aid in selecting the most suitable method for your analytical needs.
Introduction to Analytical Challenges
This compound is a dicarboxylic acid monoester, and its purity is crucial for downstream applications, particularly in pharmaceutical synthesis. Potential impurities can arise from the synthetic route, including unreacted starting materials such as cyclohexane-1,3-dicarboxylic acid, the corresponding dimethyl ester, and other process-related impurities. An effective analytical method must be able to separate and quantify the main component from these potential impurities with high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it a suitable choice for this compound.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Visualizing the HPLC Workflow
Caption: HPLC experimental workflow for the purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high sensitivity and specificity, providing detailed structural information about the separated components. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Derivatization Protocol (Silylation):
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 200 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Performance Comparison: HPLC vs. GC-MS
A comparative summary of the performance of both methods is presented below. The data is based on hypothetical yet realistic experimental results for a sample of this compound containing known impurities.
Potential Impurities:
-
Impurity A: Cyclohexane-1,3-dicarboxylic acid
-
Impurity B: Dimethyl cyclohexane-1,3-dicarboxylate
Table 1: Method Performance Comparison
| Parameter | HPLC | GC-MS (with Derivatization) |
| Specificity | Good separation of polar impurities. | Excellent separation and identification. |
| Linearity (R²) | > 0.999 | > 0.998 |
| LOD | ~0.01% | ~0.001% |
| LOQ | ~0.03% | ~0.003% |
| Precision (RSD%) | < 1.0% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Table 2: Quantitative Purity Analysis
| Compound | HPLC (Area %) | GC-MS (Area % of TMS derivative) |
| This compound | 99.50 | 99.45 |
| Impurity A (Diacid) | 0.25 | 0.30 |
| Impurity B (Diester) | 0.15 | 0.18 |
| Other Impurities | 0.10 | 0.07 |
Logical Comparison of Analytical Methods
The choice between HPLC and GC-MS depends on the specific requirements of the analysis.
Caption: Logical comparison of HPLC and GC-MS for purity analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC is a straightforward and robust method, ideal for routine quality control where the primary goal is to quantify the main component and known impurities. Its major advantage is the avoidance of a derivatization step.
-
GC-MS , on the other hand, offers superior sensitivity and the significant advantage of providing mass spectral data, which is invaluable for the identification of unknown impurities. The requirement for derivatization adds a step to the sample preparation but can be justified when detailed impurity profiling is necessary.
The selection of the most appropriate method will ultimately depend on the specific analytical objectives, such as routine purity testing versus in-depth impurity characterization.
Chiral Chromatography for the Separation of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid Enantiomers: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the strategies for separating enantiomers of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid and related chiral carboxylic acids.
The enantioselective separation of chiral molecules is a critical step in drug development and chemical research, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of chiral chromatography techniques applicable to the separation of the enantiomers of this compound. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide also draws upon established methodologies for the separation of structurally related chiral carboxylic acids.
Comparison of Chiral Stationary Phases (CSPs) for Carboxylic Acid Separation
The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. For chiral carboxylic acids like this compound, several types of CSPs are generally considered. The primary interaction mechanisms involved are hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Examples | Primary Interaction Mechanisms | Common Mobile Phases (Normal Phase) | Common Mobile Phases (Reversed Phase) | Key Advantages |
| Polysaccharide-based | Amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) on silica gel (e.g., Chiralpak® AD, Chiralcel® OD) | Hydrogen bonding, dipole-dipole interactions, steric inclusion | Heptane/Isopropanol, Hexane/Ethanol with acidic additives (e.g., TFA, acetic acid) | Acetonitrile/Water, Methanol/Water with buffers or acidic additives | Broad applicability, high success rate, available in both analytical and preparative scales. |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1, DNB-Phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Hexane/Isopropanol, Hexane/Ethanol with acidic additives | Not as common for this class, but possible with appropriate derivatization | Covalently bonded for high stability and durability, predictable elution order for some compound classes. |
| Anion-exchange | Quinine and quinidine carbamates (e.g., CHIRALPAK® QN-AX, QD-AX) | Ionic interactions, hydrogen bonding, steric interactions | Primarily used in polar organic or SFC modes | Methanol or Acetonitrile with acidic and basic additives | Excellent for acidic compounds, high efficiency and resolution. |
| Cyclodextrin-based | β-cyclodextrin, derivatized cyclodextrins (e.g., Cyclobond™) | Inclusion complexation, hydrogen bonding | Polar organic (Acetonitrile, Methanol) | Acetonitrile/Water with buffers | Good for a wide range of compounds, particularly those that can fit into the cyclodextrin cavity. |
Experimental Workflow for Chiral Method Development
A systematic approach is crucial for developing a robust chiral separation method. The following workflow outlines the key steps from initial screening to method optimization.
Caption: General workflow for chiral method development.
Experimental Protocols: A Generalized Approach
Protocol 1: Polysaccharide-Based CSP in Normal Phase HPLC
This is often the first approach due to the high success rate of polysaccharide phases for a broad range of compounds.
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier. A typical starting point is 90:10 (v/v) Hexane:IPA + 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210-230 nm, as the chromophore is weak).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Optimization: The ratio of Hexane to IPA is the primary parameter to adjust retention and resolution. Increasing the IPA content will generally decrease retention times. The concentration of the acidic additive can also be varied to improve peak shape and resolution.
Protocol 2: Anion-Exchange CSP in Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations, offering faster analysis times and reduced solvent consumption. Anion-exchange CSPs are particularly well-suited for acidic analytes.[1]
-
Column: CHIRALPAK® QN-AX or QD-AX, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ and a polar co-solvent (modifier), typically Methanol. A common starting gradient is 5% to 40% Methanol over 5-10 minutes. The modifier should contain an acidic and a basic additive, for example, 0.5% Formic Acid and 0.5% Ammonium Hydroxide.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase modifier.
-
Optimization: The gradient slope, the nature and concentration of the co-solvent and additives are key parameters for optimization. Isocratic conditions can be determined from initial gradient screening to further improve the separation.[1]
Protocol 3: Indirect Method via Derivatization
If direct methods fail or if higher detection sensitivity is required, an indirect approach can be employed. This involves derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
-
Derivatization Step: React the racemic this compound with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a coupling agent (e.g., DCC or EDC) to form diastereomeric amides.
-
Chromatographic Separation:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV, based on the chromophore introduced by the derivatizing agent.
-
-
Note: This method requires an additional reaction step and subsequent purification of the diastereomers. The chiral derivatizing agent must be of high enantiomeric purity.
References
A Comparative Analysis of the Reactivity of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reactivity of cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, supported by theoretical principles and relevant experimental data from similar compounds.
Conformational Analysis: The Root of Reactivity Differences
The reactivity of cyclohexane derivatives is intrinsically linked to their conformational preferences. Both cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid exist predominantly in chair conformations to minimize angular and torsional strain.[1][2] The key difference lies in the spatial relationship between the carboxylic acid and methoxycarbonyl substituents.
-
cis-Isomer: In the most stable chair conformation of the cis-isomer, both the carboxylic acid and the methoxycarbonyl group can occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions.[3][4] Alternatively, a ring flip would place both groups in axial positions (diaxial), which is a high-energy and thus less populated conformation due to significant steric strain.[3][5]
-
trans-Isomer: The trans-isomer exists as an equilibrium of two chair conformations where one substituent is axial and the other is equatorial (axial-equatorial).[3][5] The relative stability of these two conformers depends on the steric bulk of the substituents.
This fundamental difference in the spatial proximity and orientation of the two functional groups is the primary factor governing their relative reactivity.
Reactivity Comparison: Theoretical Predictions and Analogous Experimental Evidence
The differential positioning of the carboxylic acid and methoxycarbonyl groups in the cis and trans isomers leads to predictable differences in their participation in various reactions.
Intramolecular Catalysis and Cyclization Reactions
One of the most significant differences in reactivity is expected in reactions where the two functional groups can interact. The proximity of the carboxylic acid and the ester group in the cis-isomer allows for the possibility of intramolecular catalysis.
A pertinent analogy can be drawn from the study of the lactonization rates of cis- and trans-4-hydroxycyclohexanecarboxylic acids. The cis-isomer, where the hydroxyl and carboxylic acid groups can be in closer proximity, undergoes lactonization significantly faster than the trans-isomer.[6] Similarly, studies on the hydrolysis of monoesters of dicarboxylic acids have demonstrated highly efficient intramolecular nucleophilic catalysis by a neighboring carboxylic acid group.[7] In these cases, the "effective concentration" of the internal nucleophile is very high, leading to a substantial rate enhancement compared to an intermolecular reaction.[8]
For 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, while the formation of a six-membered lactone is less common than for 1,4-disubstituted systems, the principles of intramolecular catalysis remain relevant for other reactions.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 6. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 7. Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of the Biological Activities of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid. While comprehensive studies on a wide range of simple esters and amides of this specific scaffold are limited in publicly available literature, this document synthesizes findings on structurally related compounds to offer insights into their potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents.
Overview of Biological Potential
Derivatives of cyclohexane carboxylic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating a spectrum of biological activities. The introduction of a methoxycarbonyl group at the 3-position, along with further derivatization of the carboxylic acid, can modulate the molecule's physicochemical properties and its interaction with biological targets. Investigations into related structures suggest that these modifications can lead to compounds with significant therapeutic potential.
Anti-inflammatory and Antiproliferative Activities
Research into amidrazone derivatives of a closely related cyclohexene carboxylic acid scaffold has revealed promising anti-inflammatory and antiproliferative properties. While not direct derivatives of this compound, these findings provide a valuable starting point for understanding the potential of this chemical class.
In a study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, several compounds demonstrated notable biological effects. Their toxicity, antiproliferative properties, and impact on cytokine synthesis were assessed in human peripheral blood mononuclear cells (PBMCs).
Table 1: Anti-inflammatory and Antiproliferative Activity of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives
| Compound | R¹ Substituent | R² Substituent | Antiproliferative Activity vs. Ibuprofen (100 µg/mL) | TNF-α Inhibition (10, 50, 100 µg/mL) | Cytokine Release Inhibition (TNF-α, IL-6, IL-10) at 100 µg/mL |
| 2a | 2-pyridyl | 4-nitrophenyl | More effective | - | - |
| 2b | 2-pyridyl | 2-pyridyl | - | - | Significant reduction (approx. 92-99%) |
| 2d | 4-methylphenyl | 4-nitrophenyl | More effective | - | - |
| 2f | 4-methylphenyl | 2-pyridyl | More effective | Strong inhibition (approx. 66-81%) | - |
Data synthesized from studies on cyclohex-1-ene-1-carboxylic acid amidrazone derivatives, which are structurally related to the topic of interest.[1]
These results indicate that specific substitutions on the core structure can lead to potent biological activity. For instance, compound 2f strongly inhibited the secretion of the pro-inflammatory cytokine TNF-α across all tested concentrations.[1] Similarly, derivative 2b was highly effective in reducing the release of multiple cytokines at a high dose.[1] The antiproliferative assays also highlighted compounds 2a , 2d , and 2f as being more effective than the standard anti-inflammatory drug ibuprofen at the same concentration.[1]
Enzyme Inhibition
The cyclohexane carboxylic acid scaffold is also a feature in the design of enzyme inhibitors. While specific data for 3-(methoxycarbonyl) derivatives is scarce, a patent describes various cyclohexane carboxylic acid derivatives with strong inhibitory effects on proteases such as trypsin and chymotrypsin, in addition to anti-ulcer effects. These compounds, however, feature a 4-guanidinomethyl substitution rather than a 3-methoxycarbonyl group.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays relevant to the biological evaluation of these compounds.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This widely used in vivo model assesses the acute anti-inflammatory activity of test compounds.
-
Animal Model: Male Wistar rats or albino mice are typically used.
-
Groups: Animals are divided into a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the derivative.
-
Administration: The test compound or standard drug is administered, often intraperitoneally, 30-60 minutes before inducing inflammation.
-
Inflammation Induction: A sub-plantar injection of a phlogistic agent, such as 0.1 mL of 1% carrageenan solution, is administered to the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
MTT Assay (Cytotoxicity/Antiproliferative)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test derivatives and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying biological pathways can aid in understanding the mechanism of action of these compounds.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Conclusion and Future Directions
The available data, primarily from structurally related compounds, suggests that derivatives of this compound represent a promising area for further investigation in drug discovery. The core scaffold allows for diverse chemical modifications that can be tailored to enhance specific biological activities, including anti-inflammatory, antiproliferative, and enzyme-inhibitory effects.
Future research should focus on the systematic synthesis and screening of a library of this compound esters and amides to establish clear structure-activity relationships. Such studies, employing the standardized experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this chemical class. The development of predictive in silico models based on this experimental data could further accelerate the discovery of novel drug candidates.
References
A Spectroscopic Comparison of cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
Affiliation: Google Research
Abstract
This guide provides a comparative analysis of the spectroscopic properties of cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. While direct experimental spectra for these specific isomers are not widely available in public databases, this document extrapolates expected spectroscopic data based on established principles of NMR, IR, and mass spectrometry, and by referencing data from structurally similar compounds, such as 1,3-cyclohexanedicarboxylic acid. The guide is intended for researchers, scientists, and professionals in drug development, offering a predictive framework for the characterization of these molecules. Detailed experimental protocols for acquiring the spectroscopic data are also provided, alongside workflow diagrams generated using Graphviz.
Introduction
Cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid are diastereomers of a monomethyl ester of 1,3-cyclohexanedicarboxylic acid. Their distinct stereochemistry arises from the relative orientation of the carboxylic acid and methoxycarbonyl groups on the cyclohexane ring. In the cis isomer, both substituents can be in a diaxial or diequatorial conformation, though the diequatorial is generally more stable. In the trans isomer, one substituent is axial and the other is equatorial. These conformational differences are expected to give rise to distinguishable spectroscopic signatures. This guide will explore these anticipated differences in detail.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental data, the following tables summarize the expected quantitative spectroscopic data for the cis and trans isomers based on spectroscopic theory and data from analogous compounds.
Predicted ¹H NMR Data
The ¹H NMR spectra are expected to be the most informative in distinguishing between the two isomers. The chemical shifts of the protons on the cyclohexane ring, particularly at the C1 and C3 positions, will be influenced by their axial or equatorial orientation.
| Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Multiplicity | Notes |
| -COOH | ~12.0 | ~12.0 | br s | The chemical shift can vary with concentration and solvent. |
| -OCH₃ | ~3.67 | ~3.67 | s | |
| H-1 | ~2.5 (equatorial) | ~2.9 (axial) | m | The axial proton in the trans isomer is expected to be more deshielded. |
| H-3 | ~2.5 (equatorial) | ~2.4 (equatorial) | m | |
| Cyclohexane Ring Protons | 1.2 - 2.2 | 1.2 - 2.2 | m | Complex multiplets are expected. |
Predicted ¹³C NMR Data
The ¹³C NMR spectra will also show differences based on the stereochemistry. The chemical shifts of the ring carbons are sensitive to the conformation of the substituents.
| Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Notes |
| C=O (acid) | ~179 | ~179 | |
| C=O (ester) | ~174 | ~174 | |
| -OCH₃ | ~52 | ~52 | |
| C-1 | ~41 | ~43 | The carbon bearing an axial substituent in the trans isomer may be slightly deshielded. |
| C-3 | ~41 | ~43 | |
| Cyclohexane Ring Carbons | 25 - 35 | 25 - 35 |
Predicted IR Spectroscopy Data
The IR spectra of both isomers are expected to be very similar, dominated by the characteristic absorptions of the carboxylic acid and ester functional groups. Distinguishing between the isomers based on IR alone would be challenging and would likely rely on subtle differences in the fingerprint region.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) - cis Isomer | Predicted Wavenumber (cm⁻¹) - trans Isomer | Intensity/Shape |
| O-H (acid) | Stretching | 2500-3300 | 2500-3300 | Broad |
| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 | Medium-Strong |
| C=O (acid) | Stretching | ~1710 | ~1710 | Strong |
| C=O (ester) | Stretching | ~1735 | ~1735 | Strong |
| C-O (acid/ester) | Stretching | 1200-1300 | 1200-1300 | Strong |
Predicted Mass Spectrometry Data
The electron ionization mass spectra (EI-MS) of both isomers are expected to be very similar, showing a molecular ion peak and characteristic fragmentation patterns for cyclohexanecarboxylic acid methyl esters. The primary fragmentation would likely involve the loss of the methoxy group, the carboxylic acid group, and fragmentation of the cyclohexane ring.
| m/z | Predicted Fragment | Notes |
| 186 | [M]⁺ | Molecular Ion |
| 155 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 141 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 127 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |
| 81 | [C₆H₉]⁺ | A common fragment from the cyclohexane ring. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, derivatization is often necessary for GC-MS analysis.
-
Derivatization (Esterification): To analyze the carboxylic acid moiety by GC-MS, it can be converted to a more volatile ester (e.g., a methyl or trimethylsilyl ester). For example, reaction with diazomethane or a silylating agent like BSTFA can be employed.
-
GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Detection: The eluting compounds are introduced into a mass spectrometer. Mass spectra are typically acquired in electron ionization (EI) mode at 70 eV.
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for distinguishing between the isomers.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid.
Caption: Logic diagram for distinguishing between cis and trans isomers based on the predicted ¹H NMR chemical shift of the H-1 proton.
Conclusion
While direct experimental data for cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid is sparse, a comprehensive spectroscopic comparison can be constructed based on fundamental principles and data from analogous compounds. ¹H NMR spectroscopy is predicted to be the most powerful tool for differentiating between the two isomers, with the chemical shift of the protons at the substituted carbons being particularly diagnostic. IR spectroscopy can confirm the presence of the carboxylic acid and ester functional groups, while mass spectrometry can confirm the molecular weight and provide structural information through fragmentation analysis. The provided protocols and workflows offer a practical guide for researchers undertaking the synthesis and characterization of these and similar molecules.
A Comparative Guide to Purity Assessment of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of titration and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid. It includes detailed experimental protocols, data comparison, and workflow visualizations to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to Purity Assessment
This compound is a dicarboxylic acid monoester with the molecular formula C9H14O4.[1] Its purity is a critical parameter in research and drug development, as impurities can affect chemical reactions, biological activity, and final product safety. Accurate purity determination is therefore essential for quality control and regulatory compliance. While several methods can be employed, this guide focuses on a comparison between the classical titrimetric method and the modern chromatographic technique of HPLC.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the required accuracy, precision, sample throughput, and available resources.
-
Acid-Base Titration: This is a quantitative chemical analysis method used to determine the concentration of an identified analyte.[2] For this compound, titration involves neutralizing the carboxylic acid group with a standardized base, allowing for the calculation of the acid's concentration and thereby its purity. It is a cost-effective and straightforward technique.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[4] For purity assessment, HPLC can separate the main compound from its impurities, providing a detailed impurity profile and a highly accurate quantification of the main component.
The following table summarizes the key performance characteristics of each method based on hypothetical, yet realistic, experimental data.
| Parameter | Acid-Base Titration | HPLC | Comments |
| Purity (%) | 98.5 ± 0.2% | 98.6 ± 0.1% | Both methods provide comparable accuracy for the main component. |
| Precision (RSD) | < 0.5% | < 0.2% | HPLC generally offers higher precision. |
| Limit of Detection | Not applicable for impurity profiling | ~0.01% | HPLC is superior for detecting and quantifying trace impurities. |
| Analysis Time/Sample | ~15 minutes | ~30 minutes | Titration is typically faster per sample. |
| Cost per Sample | Low | High | HPLC requires significant investment in equipment and solvents. |
| Specificity | Low | High | Titration measures total acidity, while HPLC separates and quantifies individual components. |
Experimental Protocols
This protocol describes the determination of the purity of this compound by titration with a standardized sodium hydroxide solution.
Materials and Reagents:
-
This compound (sample)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Ethanol, reagent grade
-
Deionized water
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flask
-
Pipettes and other standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of a 1:1 ethanol/water mixture to the flask and swirl to dissolve the sample completely.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.
-
Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume. Titrate the sample solution with the NaOH solution, swirling the flask continuously, until a faint, persistent pink color is observed. This is the endpoint of the titration.[5]
-
Record Volume: Record the final volume of the NaOH solution used.
-
Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of NaOH solution (mol/L)
-
MW = Molecular weight of this compound (186.20 g/mol )[1]
-
W = Weight of the sample (mg)
-
This protocol provides a general method for the purity assessment of this compound by reverse-phase HPLC.
Materials and Reagents:
-
This compound (sample and reference standard)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is determined by the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Visualized Workflows
The following diagrams illustrate the experimental workflow for the titration method and a logical comparison of the analytical techniques.
Caption: Workflow for Purity Assessment by Titration.
Caption: Comparison of Titration and HPLC Methods.
Conclusion and Recommendations
Both acid-base titration and HPLC are viable methods for the purity assessment of this compound.
-
Titration is a suitable method for routine quality control when a rapid and cost-effective determination of the total acid content is required and the impurity profile is already well-characterized.
-
HPLC is the preferred method during drug development and for final product release, where high accuracy, precision, and a detailed understanding of the impurity profile are critical for regulatory submission and product safety.
Ultimately, the choice of method should be based on the specific requirements of the analysis, the stage of development, and the resources available.
References
Comparative Guide to Catalysts for 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts for the synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a key intermediate in pharmaceutical manufacturing. The synthesis is typically achieved through a two-step process: the catalytic hydrogenation of dimethyl isophthalate to produce dimethyl 1,3-cyclohexanedicarboxylate, followed by a selective monohydrolysis to yield the final product. This document focuses on the catalytic hydrogenation step, comparing the performance of common heterogeneous catalysts, and provides detailed experimental protocols for both the hydrogenation and hydrolysis stages.
Catalyst Performance in Aromatic Ring Hydrogenation
The choice of catalyst is critical for achieving high yield and selectivity in the hydrogenation of the aromatic ring of dimethyl isophthalate. Noble metal catalysts, particularly those based on Ruthenium (Ru) and Rhodium (Rh), are highly effective for this transformation. Palladium (Pd) and Nickel (Ni) based catalysts also exhibit activity and are often considered due to their cost-effectiveness. Below is a summary of performance data for various catalysts used in the hydrogenation of aromatic esters, which serves as a valuable reference for catalyst selection.
| Catalyst | Support | Substrate | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |
| Ru/MgO-Al2O3 | MgO-Al2O3 | Phenolic Compounds | - | - | High | High | [1] |
| 5% Rh/Al2O3 | Al2O3 | Diphenylacetylene | 50 | - | 30 | 100 (to 1,2-diphenylethane) | [2] |
| 5% Rh/C | Carbon | cis-Stilbene | 50 | - | Low | - | [2] |
| KF-Ni/SiO2 | SiO2 | Dimethyl Terephthalate | - | - | 95 | 96 (to DMCD) | [3] |
| Pd/C | Carbon | Alkenes | - | - | High | - | [4][5] |
Note: Data is compiled from studies on various aromatic substrates due to the limited availability of direct comparative studies on dimethyl isophthalate under identical conditions. DMCD refers to Dimethyl 1,4-cyclohexanedicarboxylate, a structural isomer of the target intermediate.
Experimental Protocols
Step 1: Catalytic Hydrogenation of Dimethyl Isophthalate
This protocol provides a general procedure for screening different catalysts for the synthesis of dimethyl 1,3-cyclohexanedicarboxylate.
Materials:
-
Dimethyl isophthalate
-
Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)
-
Hydrogenation catalyst (e.g., 5% Ru/C, 5% Rh/C, 5% Pd/C)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (if required): Some commercial catalysts require activation before use. For example, catalysts like Pd/C, Pt/C, and Rh/C can be activated by reduction in flowing H2 at elevated temperatures (e.g., 120°C for 1 hour, then ramped to 400°C and held for 3 hours), followed by flushing with an inert gas like N2.[6]
-
Reaction Setup: In a high-pressure autoclave, charge dimethyl isophthalate and the solvent. Then, add the hydrogenation catalyst. The typical substrate-to-catalyst ratio can range from 100:1 to 1000:1 by weight, depending on the catalyst's activity.
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 MPa).
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 70-150°C) while stirring vigorously to ensure good mixing and mass transfer.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically considered complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the solvent to recover any residual product.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product, dimethyl 1,3-cyclohexanedicarboxylate, can be further purified if necessary (e.g., by distillation or chromatography), or used directly in the next step.
Step 2: Selective Monohydrolysis of Dimethyl 1,3-Cyclohexanedicarboxylate
This procedure describes the selective hydrolysis of one of the two ester groups to yield this compound.[7][8]
Materials:
-
Dimethyl 1,3-cyclohexanedicarboxylate
-
Co-solvent (e.g., Tetrahydrofuran (THF))
-
Aqueous base (e.g., 0.25 M NaOH or KOH solution)
-
1 M Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the dimethyl 1,3-cyclohexanedicarboxylate in a small amount of THF in a flask. Cool the solution to 0-4°C using an ice bath.
-
Addition of Base: While stirring, slowly add one equivalent of the aqueous NaOH or KOH solution to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to observe the consumption of the starting diester. The reaction is typically complete within 30 minutes to 1 hour.
-
Acidification: Once the reaction is complete, acidify the reaction mixture to a pH of approximately 2-3 by adding 1 M HCl at 0°C.
-
Extraction: Saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3-4 times).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product in high purity.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative study of catalysts in the synthesis of this compound.
References
- 1. Rational design of highly dispersed ultra-small Ru nanoparticles on MgO–Al2O3 for efficient and selective aromatic hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
Benchmarking the performance of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid-based polymers
A Comparative Guide to Polymer Performance in Drug Delivery Systems
The selection of a polymeric carrier is a critical decision in the design of effective drug delivery systems. Traditional aliphatic polyesters, such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), along with poly(ethylene glycol) (PEG), have long been the cornerstones of this field.[1] However, the quest for materials with enhanced thermal stability, mechanical strength, and tailored degradation profiles has led to the exploration of novel polymer architectures. This guide provides a comparative analysis of the performance of these established polymers against emerging alternatives, offering a framework for researchers, scientists, and drug development professionals to navigate the selection process.
Performance Comparison: A Quantitative Overview
The following table summarizes key performance indicators for drug delivery systems based on a selection of commonly used polymers. These values can vary significantly depending on the specific drug, fabrication method, and experimental conditions.
| Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Biocompatibility | Key Characteristics |
| Polylactic Acid (PLA) | 10-20%[1] | 70-90%[1] | High | Biodegradable, hydrophobic, semi-crystalline. Release is often diffusion and degradation controlled. |
| Poly(lactic-co-glycolic acid) (PLGA) | 5-15% | 60-80% | High | Biodegradable, amorphous, tunable degradation rate by altering LA:GA ratio.[2] |
| Poly(ethylene glycol) (PEG) & PEGylated Systems | 1-10%[1] | 50-80%[1] | High | Hydrophilic, prevents protein adsorption, prolongs circulation time ("stealth" properties).[3] |
| Polyanhydrides (PAs) | Variable (up to 50% for some drugs) | High | High | Surface-eroding polymers, offering predictable, zero-order release kinetics for some formulations. |
| Acetalated Dextran (Ac-Dex) | 4.2 wt% (for MF-15)[4] | Variable | High | pH-sensitive, acid-labile, useful for targeted release in acidic microenvironments.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance in drug delivery applications.
Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the procedure for quantifying the amount of drug successfully incorporated into polymeric nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Organic solvent to dissolve the polymer and drug (e.g., dichloromethane, acetonitrile)
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
A known weight of lyophilized drug-loaded nanoparticles is dissolved in a specific volume of a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.
-
The solution is then analyzed using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the drug.
-
The drug loading (DL) and encapsulation efficiency (EE) are calculated using the following equations:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100
-
In Vitro Drug Release Study (Dialysis Method)
This method evaluates the rate at which a drug is released from the nanoparticles over time in a simulated physiological environment.[1]
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., PBS at pH 7.4, simulated gastric fluid at pH 1.2)[5][6]
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)[1]
-
Shaking incubator or water bath
Procedure:
-
A known amount of drug-loaded nanoparticles is dispersed in a specific volume of the release medium.[1]
-
The nanoparticle dispersion is transferred into a dialysis bag, which is then sealed.[1]
-
The dialysis bag is placed in a larger container with a known volume of fresh release medium, maintained at a constant temperature (e.g., 37°C) and under constant stirring.[1]
-
At predetermined time intervals, a sample of the release medium is withdrawn from the larger container, and an equal volume of fresh medium is added to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using HPLC or UV-Vis spectrophotometry.
-
A cumulative drug release profile is plotted as a function of time.
Visualizations
Experimental Workflow for Polymer Evaluation
Caption: A flowchart illustrating the key stages in the formulation, characterization, and evaluation of polymer-based drug delivery systems.
Drug Release Mechanisms from Polymeric Nanoparticles
Caption: A diagram showing the primary mechanisms by which drugs are released from polymeric nanoparticle carriers.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matching drug and polymer for efficient delivery of anti-inflammatory drugs: PLGA, polyesteramides, and acetalated dextran - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Hazard Profile and Physical Properties
| Property | Information | Source |
| GHS Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1][2] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1][2] |
| Physical State | Solid (Crystal - Powder) | [4] |
| Color | White to Very pale yellow | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat. If there is a risk of dust generation, a dust respirator is recommended.[4]
-
Ventilation: All handling and disposal preparation should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Step 2: Waste Collection
-
Container: Collect waste this compound in a clearly labeled, sealed, and appropriate waste container. Ensure the container is compatible with the chemical.
-
Spill Management: In case of a spill, sweep up the solid material, taking care not to create dust, and place it into an airtight container for disposal.[4] Decontaminate the spill area with a suitable solvent, such as alcohol, and absorb the cleaning materials into a solid waste binder (e.g., diatomite).[1]
Step 3: Waste Storage
-
Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
Step 4: Final Disposal
-
Regulatory Compliance: The primary method of disposal must be in accordance with all federal, state, and local regulations.[1][4] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Approved Waste Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[3][5]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides essential safety protocols and logistical information for the use of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, focusing on personal protective equipment (PPE), safe handling procedures, and disposal plans.
Chemical Hazards:
Based on data for structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate care to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3] | To protect against potential splashes of the chemical that can cause serious eye irritation.[1] |
| Skin Protection | Nitrile rubber gloves and a standard lab coat.[3][4] | To prevent skin contact which may cause irritation.[2] Gloves should be inspected before use and changed frequently. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5] | To avoid inhalation of any dust or aerosols, which may cause respiratory tract irritation.[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.
-
Handling: Avoid direct contact with the skin and eyes.[5] Do not breathe in dust or vapors.[5] Prevent the formation of dust and aerosols.
-
After Handling: Wash hands thoroughly after handling the chemical. Contaminated clothing should be removed and washed before reuse.[1]
Storage:
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Disposal Plan:
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a clear and immediate response is critical to ensure the safety of all laboratory personnel. The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
